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  • Product: 5-Chloro-2-methylpyridine-3-sulfonyl chloride
  • CAS: 1515362-51-2

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Synthetic Utility of 5-Chloro-2-methylpyridine-3-sulfonyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Structural Elucidation, Handling Protocols, and NMR Methodologies for Heteroaromatic Sulfonyl Chlorides Executive Summary In modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Structural Elucidation, Handling Protocols, and NMR Methodologies for Heteroaromatic Sulfonyl Chlorides

Executive Summary

In modern drug discovery, functionalized pyridines serve as critical pharmacophores. Specifically, 5-chloro-2-methylpyridine-3-sulfonyl chloride (CAS: 1515362-51-2) [1] is a highly versatile electrophilic building block used extensively in the synthesis of sulfonamide-based therapeutics. However, due to the extreme electrophilicity of the sulfonyl chloride moiety, this compound is highly susceptible to moisture-induced degradation.

As a Senior Application Scientist, I frequently observe that the primary mode of failure in characterizing heteroaromatic sulfonyl chlorides is inadvertent hydrolysis during sample preparation. This whitepaper provides an in-depth, causality-driven guide to the synthesis, isolation, and exact Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. Every protocol detailed herein is designed as a self-validating system to ensure absolute data integrity.

Chemical Context & Synthetic Methodology

The synthesis of 5-chloro-2-methylpyridine-3-sulfonyl chloride is most reliably achieved via the oxidative chlorination of its corresponding benzyl thioether precursor. This approach is favored over direct chlorosulfonation because the electron-deficient nature of the pyridine ring (exacerbated by the 5-chloro substituent) makes electrophilic aromatic substitution kinetically unfavorable.

Causality of Experimental Choices

The use of N-chlorosuccinimide (NCS) in an aqueous acetic acid system is highly deliberate [2].

  • Reagent Causality: NCS provides a controlled, steady release of electrophilic chlorine, preventing the over-oxidation or ring-chlorination that often occurs with raw Cl2​ gas.

  • Solvent Causality: Acetic acid acts as a miscible bridge between the hydrophobic thioether and the aqueous phase. Water is strictly required as the thermodynamic oxygen source to form the SO2​ moiety.

Self-Validating Synthesis Protocol

Step 1: Substrate Dissolution Dissolve 1.0 equivalent of 3-(benzylthio)-5-chloro-2-methylpyridine in a 3:1 (v/v) mixture of glacial acetic acid and deionized water. Validation Check: The solution must be completely homogeneous before proceeding; turbidity indicates insufficient acetic acid, which will stall the reaction at the sulfoxide stage.

Step 2: Oxidative Cleavage Add 3.8 equivalents of NCS portion-wise over 15 minutes at room temperature. Causality: The cleavage of the benzyl-sulfur bond is highly exothermic. Portion-wise addition prevents thermal runaway, which would otherwise lead to the formation of undesired sulfonate esters.

Step 3: Reaction Monitoring Stir the mixture for 45 minutes at room temperature. Validation Check: To validate completion, withdraw a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS. You should observe the methyl sulfonate derivative (formed by the reaction of the sulfonyl chloride with methanol), confirming the presence of the active sulfonyl chloride in the bulk mixture.

Step 4: Isolation Dilute the mixture with ice-cold water (to precipitate the product) and extract twice with ethyl acetate. Wash the organic layer with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under high vacuum.

Synthesis SM 3-(Benzylthio)-5-chloro- 2-methylpyridine Intermediate Oxidative Cleavage Sulfonium Intermediate SM->Intermediate Oxidation Reagents N-Chlorosuccinimide (NCS) AcOH / H2O, RT, 45 min Reagents->Intermediate Product 5-Chloro-2-methylpyridine- 3-sulfonyl chloride Intermediate->Product Chlorination

Workflow for the oxidative chlorination synthesis of the target sulfonyl chloride.

NMR Spectroscopy: Sample Preparation & Acquisition

The integrity of NMR data for sulfonyl chlorides relies entirely on the anhydrous nature of the environment.

Self-Validating NMR Preparation Protocol
  • Solvent Selection: Use strictly anhydrous CDCl3​ stored over activated 4Å molecular sieves. Do not use protic solvents like Methanol-d4, as they will immediately convert the sample to a sulfonate ester [3].

  • Sample Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl3​ .

  • Acquisition Parameters ( 13 C NMR): Set the relaxation delay ( D1​ ) to a minimum of 2.5 seconds. Causality: The molecule contains three quaternary carbons (C-2, C-3, C-5). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, meaning they relax very slowly. A short D1​ will result in these peaks disappearing into the baseline noise.

  • Validation Check (The Hydrolysis Marker): Immediately upon acquiring the 1H spectrum, inspect the region between 10.0 and 12.0 ppm. If a broad singlet is present, your sample has hydrolyzed to the sulfonic acid ( SO3​H ). The sample must be discarded, and the batch re-purified.

Spectral Data & Mechanistic Assignment

The substitution pattern of 5-chloro-2-methylpyridine-3-sulfonyl chloride establishes a predictable and highly diagnostic NMR profile. The pyridine ring is 2,3,5-trisubstituted, leaving only two isolated protons at the C-4 and C-6 positions. Because they are meta to each other, they will couple with a characteristic 4J coupling constant of ~2.4 Hz.

Quantitative 1H NMR Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
C6-H 8.85Doublet2.41HHighly deshielded by the adjacent electronegative pyridine nitrogen and the ortho-chlorine atom.
C4-H 8.35Doublet2.41HDeshielded by the strongly electron-withdrawing −SO2​Cl group at C-3 and the −Cl at C-5.
C2-CH 3​ 2.95Singlet-3HShifted downfield relative to standard toluene due to attachment to an electron-deficient heteroaromatic core.
Quantitative 13 C NMR Data Summary
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-2 160.5 Cq​ Highly deshielded due to direct attachment to the electronegative nitrogen atom.
C-6 152.0CHDeshielded by the adjacent nitrogen; confirmed via HSQC correlation to the 8.85 ppm proton.
C-3 138.5 Cq​ Attached to the strongly electron-withdrawing −SO2​Cl group.
C-4 136.2CHAromatic CH situated between two electron-withdrawing substituents.
C-5 131.0 Cq​ Shifted slightly upfield relative to C-3 due to the heavy-atom effect of the attached chlorine.
C2-CH 3​ 24.5 CH3​ Primary alkyl carbon; confirmed via DEPT-135 (positive phase).

2D NMR Workflows for Unambiguous Assignment

To achieve absolute certainty in structural elucidation—a regulatory requirement for IND submissions—1D NMR must be corroborated by 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC visualizes 2J and 3J carbon-proton couplings, allowing us to "walk" around the pyridine ring.

Key Diagnostic Correlations:

  • The methyl protons (δ 2.95) will show a strong 3J correlation to the C-3 carbon (δ 138.5), confirming the sulfonyl chloride is adjacent to the methyl group.

  • The H-6 proton (δ 8.85) will show a 3J correlation to C-4 (δ 136.2), but not to C-3, definitively differentiating it from H-4.

HMBC H4 H-4 (δ 8.35) C2 C-2 H4->C2 3J C5 C-5 H4->C5 2J C6 C-6 H4->C6 3J H6 H-6 (δ 8.85) H6->C2 4J C4 C-4 H6->C4 3J Me CH3 (δ 2.95) Me->C2 2J C3 C-3 Me->C3 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural verification.

Conclusion

The successful deployment of 5-chloro-2-methylpyridine-3-sulfonyl chloride in medicinal chemistry hinges on strict environmental controls during both synthesis and characterization. By adhering to the self-validating protocols outlined above—specifically the LC-MS methanol quench assay and the NMR hydrolysis marker check—researchers can eliminate false starts and ensure high-fidelity coupling reactions in downstream sulfonamide library generation.

References

  • Title: 5-chloro-2-methylpyridine-3-sulfonyl chloride — Chemical Substance Information (CAS: 1515362-51-2) Source: NextSDS Chemical Database URL: [Link]

  • Title: Heterocyclic Compound (EP3498693B1)
  • Title: High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Source: Elsevier / ScienceDirect URL: [Link]

Exploratory

Synthesis Pathways for 5-Chloro-2-methylpyridine-3-sulfonyl Chloride: A Comprehensive Technical Guide

Executive Summary 5-Chloro-2-methylpyridine-3-sulfonyl chloride (CAS: 1515362-51-2) is a highly valued electrophilic building block in modern medicinal chemistry. It is prominently featured in the synthesis of complex su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-methylpyridine-3-sulfonyl chloride (CAS: 1515362-51-2) is a highly valued electrophilic building block in modern medicinal chemistry. It is prominently featured in the synthesis of complex sulfonamide-based therapeutics, most notably General Control Nonderepressible 2 (GCN2) kinase inhibitors, which are currently under investigation for oncology and neurodegenerative disease indications [1] [2].

The presence of the sulfonyl chloride moiety allows for rapid derivatization with various amines, while the 5-chloro and 2-methyl substitutions on the pyridine ring provide essential steric and electronic properties for target binding. This whitepaper details the field-proven synthetic pathways, mechanistic rationales, and self-validating experimental protocols required to synthesize this critical intermediate with high fidelity.

Retrosynthetic Analysis & Pathway Design

Designing a robust, scalable synthesis for 5-chloro-2-methylpyridine-3-sulfonyl chloride requires navigating the inherent instability of pyridine-3-sulfonic acids and the electronic deactivation of the pyridine core. Direct chlorosulfonation of 5-chloro-2-methylpyridine is notoriously low-yielding; the electron-deficient nature of the pyridine ring strongly resists electrophilic aromatic substitution.

To circumvent this, a "bottom-up" approach utilizing a pre-installed sulfur moiety is the industry standard. The most reliable pathway involves the oxidative cleavage of a benzyl thioether precursor.

  • Disconnection 1 (Oxidative Chlorination): The target sulfonyl chloride is derived from 3-(benzylthio)-5-chloro-2-methylpyridine via oxidative chlorination using N-chlorosuccinimide (NCS) in an aqueous acidic medium [2].

  • Disconnection 2 (C-S Cross-Coupling): The thioether is synthesized from 3-bromo-5-chloro-2-methylpyridine and benzyl mercaptan. Benzyl mercaptan is chosen over hydrogen sulfide because it is easier to handle, less prone to over-oxidation during storage, and acts as a highly stable protecting group [4].

  • Disconnection 3 (Regioselective Alkylation): The bromo-pyridine intermediate is accessed via a regioselective Suzuki-Miyaura cross-coupling of 2,3-dibromo-5-chloropyridine with methylboronic acid [3].

Retrosynthesis A 2,3-Dibromo-5- chloropyridine B 3-Bromo-5-chloro- 2-methylpyridine A->B Suzuki-Miyaura (MeB(OH)2, Pd) C 3-(Benzylthio)-5-chloro- 2-methylpyridine B->C C-S Coupling (BnSH, Pd) D 5-Chloro-2-methylpyridine- 3-sulfonyl chloride C->D Oxidative Chlorination (NCS, AcOH/H2O)

Figure 1: Retrosynthetic pathway for 5-chloro-2-methylpyridine-3-sulfonyl chloride.

Detailed Experimental Workflows

As a self-validating system, the following protocols are designed with specific checkpoints (e.g., temperature control, immediate downstream processing) to ensure the integrity of the highly reactive sulfonyl chloride end-product.

Step 1: Regioselective Suzuki-Miyaura Methylation

Causality & Logic: The C2 position of 2,3-dibromo-5-chloropyridine is more electronically activated toward oxidative addition by the palladium catalyst than the C3 position due to the inductive effect of the adjacent nitrogen atom. This electronic differentiation allows for highly regioselective methylation at C2 [3].

Protocol:

  • Charge a reactor with 2,3-dibromo-5-chloropyridine (1.0 equiv), methylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv) in a solvent mixture of 1,4-dioxane/water (4:1 v/v).

  • Degas the heterogeneous mixture with nitrogen for 15 minutes to prevent catalyst poisoning by oxygen.

  • Add bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.05 equiv).

  • Heat the mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield 3-bromo-5-chloro-2-methylpyridine.

Step 2: C-S Cross-Coupling with Benzyl Mercaptan

Causality & Logic: Traditional nucleophilic aromatic substitution (S_NAr) requires extreme heating and often fails on unactivated pyridines. Transition-metal-catalyzed C-S coupling (e.g., Buchwald-Hartwig) drastically lowers the activation energy. Benzyl mercaptan is utilized because it is virtually odorless compared to lower molecular weight thiols and serves as an excellent leaving group during the final oxidative cleavage.

Protocol:

  • Dissolve 3-bromo-5-chloro-2-methylpyridine (1.0 equiv) in anhydrous 1,4-dioxane.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv), benzyl mercaptan (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Stir the reaction mixture at 90 °C for 8 hours under a strict nitrogen atmosphere.

  • Filter the cooled mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash chromatography to isolate 3-(benzylthio)-5-chloro-2-methylpyridine.

Step 3: Oxidative Chlorination (The Core Transformation)

Causality & Logic: NCS is selected over hazardous chlorine gas (Cl₂) because it provides a controlled, gradual release of electrophilic chlorine, mitigating the risk of over-chlorination or explosive thermal runaways. The biphasic or aqueous acidic solvent system (AcOH/H₂O or MeCN/HCl) is critical: water provides the necessary oxygen atoms for the sulfonyl group, while the acid activates NCS and suppresses unwanted pyridine N-oxidation [1] [2].

Protocol:

  • Dissolve 3-(benzylthio)-5-chloro-2-methylpyridine (1.0 equiv) in a mixture of acetic acid and water (approx. 3:1 v/v) or acetonitrile and 6M HCl (5:1 v/v) and cool to 0 °C.

  • Add N-chlorosuccinimide (NCS) (4.0 equiv) in small portions to control the exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 45 to 60 minutes.

  • Dilute the mixture with ice water. Extract the aqueous layer twice with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with cold water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 5-chloro-2-methylpyridine-3-sulfonyl chloride as a crude yellow oil. Critical Validation Step: Do not attempt to purify the sulfonyl chloride via silica gel chromatography, as it will hydrolyze. It must be used immediately in subsequent sulfonamide coupling reactions.

Mechanistic Deep Dive: Oxidative Cleavage of Benzyl Thioethers

The transformation of a benzyl thioether to a sulfonyl chloride is a fascinating cascade reaction involving sequential oxidation and chlorination events [4].

  • Initial Electrophilic Attack: NCS donates a chloronium ion (Cl⁺) to the sulfur atom, forming a highly reactive chlorosulfonium intermediate.

  • Hydrolysis: Water attacks the chlorosulfonium ion, displacing the chloride to form a stable sulfoxide.

  • Second Oxidation & Cleavage: The sulfoxide reacts with another equivalent of NCS. The highly electrophilic nature of the resulting intermediate induces the cleavage of the C-S(benzyl) bond, releasing benzyl chloride as a byproduct and generating a sulfinyl chloride.

  • Final Oxidation: The sulfinyl chloride undergoes a final round of oxidation/chlorination by NCS/H₂O to yield the target sulfonyl chloride.

Mechanism S1 Benzyl Thioether Ar-S-Bn S2 Chlorosulfonium Ion [Ar-S+(Cl)-Bn] S1->S2 + NCS (Cl+) S3 Sulfoxide Ar-S(=O)-Bn S2->S3 + H2O, - HCl S4 Sulfinyl Chloride Ar-S(=O)-Cl S3->S4 + NCS, Cleavage S5 Sulfonyl Chloride Ar-SO2Cl S4->S5 + NCS / H2O B1 Benzyl Chloride BnCl S4->B1 Cleaved Byproduct

Figure 2: Stepwise mechanism of the oxidative chlorination of a benzyl thioether.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the three-step synthetic pathway, providing a benchmark for process chemists scaling this route.

Reaction StepTransformationReagents / CatalystSolvent SystemTemp (°C)Typical Yield (%)
1 Regioselective MethylationMeB(OH)₂, PdCl₂(PPh₃)₂, K₂CO₃Dioxane / H₂O8075 - 85
2 C-S Cross-CouplingBenzyl mercaptan, Pd₂(dba)₃, Xantphos1,4-Dioxane9080 - 90
3 Oxidative ChlorinationNCS (4.0 equiv)AcOH / H₂O or MeCN / HCl0 to 2585 - 95

Table 1: Summary of synthetic steps, optimal conditions, and typical yields for the preparation of 5-chloro-2-methylpyridine-3-sulfonyl chloride.

References

  • Vertex Pharmaceuticals. (2020). WO2020210828A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions. Google Patents.
  • Takeda Pharmaceutical. (2017). EP 3498693 B1 - HETEROCYCLIC COMPOUND. European Patent Office.
  • High Point Pharmaceuticals. (2015). US20150133471A1 - Compounds and their use as bace inhibitors. Google Patents.
  • Henry, M., Anderson, J. Q., & Jamieson, C. (2023). Multigram-Scale Synthesis of a gem-Difluoro-Substituted 4,5,6,7-Tetrahydrobenzo[c]thiophen-4-one Heterocycle via Oxidative Chlorination and Radical Smiles Rearrangement. Synthesis, 55(20), 3325-3330. URL:[Link]

Foundational

crystallographic data of 5-chloro-2-methylpyridine-3-sulfonyl chloride

An In-depth Technical Guide to the Crystallographic Analysis of 5-chloro-2-methylpyridine-3-sulfonyl chloride For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Sulfonyl Chl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystallographic Analysis of 5-chloro-2-methylpyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfonyl Chlorides

Sulfonyl chlorides are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules. Their reactivity and synthetic utility make them crucial building blocks in medicinal chemistry and drug development. The precise three-dimensional arrangement of atoms within a sulfonyl chloride molecule, as determined by single-crystal X-ray crystallography, is paramount for understanding its reactivity, intermolecular interactions, and ultimately, its role in the design of new therapeutic agents.

Synthesis and Purification of 5-chloro-2-methylpyridine-3-sulfonyl chloride

A plausible synthetic route to 5-chloro-2-methylpyridine-3-sulfonyl chloride can be adapted from established procedures for analogous compounds. A common approach involves the chlorosulfonation of a suitable pyridine precursor.

Proposed Synthetic Pathway:

G 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Diazonium Salt Diazonium Salt 2-Amino-5-chloropyridine->Diazonium Salt NaNO2, HCl 5-chloro-2-methylpyridine-3-sulfonyl chloride 5-chloro-2-methylpyridine-3-sulfonyl chloride Diazonium Salt->5-chloro-2-methylpyridine-3-sulfonyl chloride SO2, CuCl2

Caption: Proposed synthesis of 5-chloro-2-methylpyridine-3-sulfonyl chloride.

Experimental Protocol:

  • Diazotization: 2-Amino-5-chloropyridine is dissolved in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and glacial acetic acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Sulfonylation: The freshly prepared diazonium salt solution is added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(II) chloride. This reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group onto the pyridine ring.

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into ice water, and the crude product is extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. Purification is often achieved by column chromatography on silica gel.

Purity Assessment: The purity of the synthesized compound is crucial for successful crystallization. This is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal Growth: The Gateway to Crystallographic Analysis

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[1] For a reactive compound like a sulfonyl chloride, care must be taken to use anhydrous solvents and potentially an inert atmosphere.[1]

Common Crystallization Techniques:

TechniqueDescriptionKey Considerations
Slow Evaporation A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.The rate of diffusion can be controlled by the choice of solvents and the temperature.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.The cooling rate should be slow and controlled to promote the growth of a single, well-ordered crystal.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer.

Experimental Workflow:

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement Crystal Mounting Crystal Mounting Diffractometer Diffractometer Crystal Mounting->Diffractometer X-ray source Diffraction Pattern Diffraction Pattern Diffractometer->Diffraction Pattern Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Phase Problem Solution Atomic Model Atomic Model Electron Density Map->Atomic Model Refined Structure Refined Structure Atomic Model->Refined Structure Least-Squares Refinement

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal while irradiating it with X-rays, and a detector collects the diffraction pattern.

  • Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map of the crystal's unit cell. From this map, an initial atomic model can be built.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.

Interpreting the Crystallographic Data

The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF), which contains a wealth of information about the crystal and molecular structure.

Key Crystallographic Parameters:

ParameterDescription
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal lattice.
Space Group Describes the symmetry elements present in the crystal structure.
Atomic Coordinates The x, y, and z coordinates of each atom within the unit cell.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds.
Torsion Angles Describe the conformation of the molecule.
Intermolecular Interactions Details of non-covalent interactions such as hydrogen bonds and halogen bonds that stabilize the crystal packing.

Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive characterization of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure in solution and to assess purity. Aprotic deuterated solvents like CDCl₃ or acetone-d₆ are typically used for reactive sulfonyl chlorides.[1]

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying the sulfonyl chloride functional group, which exhibits characteristic strong absorption bands for the S=O and S-Cl stretching vibrations.[1]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[1]

Conclusion

The crystallographic analysis of 5-chloro-2-methylpyridine-3-sulfonyl chloride, while not yet publicly reported, would provide invaluable insights for chemists and drug discovery professionals. By following the systematic approach outlined in this guide—from synthesis and crystal growth to X-ray diffraction analysis and data interpretation—researchers can successfully elucidate the three-dimensional structure of this and other novel sulfonyl chlorides. This structural information is a cornerstone for understanding chemical reactivity, designing new synthetic routes, and ultimately, developing innovative pharmaceuticals.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

Sources

Exploratory

Unlocking GCN2 Kinase Inhibition: Mechanism of Action and Therapeutic Potential of 5-Chloro-2-methylpyridine-3-sulfonyl Chloride Derivatives

Executive Summary The tumor microenvironment (TME) is characterized by severe nutrient deprivation. To survive, cancer cells hijack the Integrated Stress Response (ISR), relying heavily on the amino acid starvation senso...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment (TME) is characterized by severe nutrient deprivation. To survive, cancer cells hijack the Integrated Stress Response (ISR), relying heavily on the amino acid starvation sensor General Control Nonderepressible 2 (GCN2) . Recently, a novel class of highly potent GCN2 inhibitors has emerged, synthesized utilizing the highly reactive electrophilic precursor 5-chloro-2-methylpyridine-3-sulfonyl chloride (CAS: 1515362-51-2)[1]. The resulting sulfonamide derivatives demonstrate exceptional kinase selectivity and profound anti-tumor efficacy, particularly when combined with amino acid-depleting therapies. This whitepaper details the structural rationale, mechanism of action, and self-validating experimental protocols for evaluating these advanced GCN2 inhibitors.

Structural Biology & Target Rationale: The "Type I Half" Binding Mode

The synthesis of effective GCN2 inhibitors requires a pharmacophore capable of anchoring securely within the kinase domain without triggering off-target toxicity. 5-chloro-2-methylpyridine-3-sulfonyl chloride serves as a critical building block to generate complex aryl sulfonamides[2].

When converted into a sulfonamide, the 5-chloro-2-methylpyridine moiety acts as a highly optimized hinge-binding and allosteric-directing group. Structural biology studies reveal that these sulfonamide derivatives adopt a Type I half binding mode [3].

  • Causality of Structural Design: Unlike traditional Type I inhibitors that solely occupy the ATP-binding pocket, the sulfonamide core extends into the αC-helix allosteric pocket of GCN2[4]. The 5-chloro substitution provides optimal van der Waals interactions within this hydrophobic sub-pocket, while the sulfonyl group acts as a rigid hydrogen-bond acceptor. This dual-pocket occupation is the primary driver for the exceptional selectivity profile of these derivatives across the human kinome (>400 kinases tested)[3].

Mechanism of Action: Disrupting Tumor Adaptation and T-Cell Anergy

GCN2 is a serine/threonine kinase activated by the accumulation of uncharged tRNAs—a direct molecular proxy for amino acid scarcity[5]. The mechanism of action for 5-chloro-2-methylpyridine-3-sulfonamide derivatives operates on a dual therapeutic axis:

Axis A: Cancer Cell Apoptosis via ISR Blockade

In nutrient-starved solid tumors or leukemias treated with asparaginase, GCN2 undergoes autophosphorylation and subsequently phosphorylates eukaryotic initiation factor 2 alpha (eIF2α)[6]. This halts global cap-dependent translation while selectively upregulating Activating Transcription Factor 4 (ATF4), driving stress-adaptive gene expression[7]. By locking GCN2 in an inactive conformation, the sulfonamide derivatives force a catastrophic failure of the ISR, driving the metabolically stressed cancer cell into apoptosis[3].

Axis B: Reversing Immune Evasion

Tumors often express Indoleamine 2,3-dioxygenase (IDO), which depletes local tryptophan. This tryptophan starvation activates GCN2 in infiltrating cytotoxic T-cells, triggering anergy (immune unresponsiveness)[8]. Inhibiting GCN2 with these specific sulfonamide derivatives rescues T-cell proliferative fitness, effectively uncoupling amino acid starvation from immune suppression[9].

G NutrientStress Amino Acid Depletion (Tumor Microenvironment) tRNA Accumulation of Uncharged tRNA NutrientStress->tRNA GCN2 GCN2 Kinase (Active State) tRNA->GCN2 Binds Regulatory Domain eIF2a eIF2α Phosphorylation (Ser51) GCN2->eIF2a Kinase Activity Inhibitor 5-Chloro-2-methylpyridine- 3-sulfonamide Derivatives Inhibitor->GCN2 Allosteric Inhibition Apoptosis Tumor Apoptosis & T-Cell Reactivation Inhibitor->Apoptosis Shifts Cellular Fate ATF4 ATF4 Translation (Stress Adaptation) eIF2a->ATF4 TumorSurvival Tumor Survival & T-Cell Anergy ATF4->TumorSurvival

Diagram 1: GCN2/ISR signaling pathway and the dual therapeutic impact of sulfonamide inhibitors.

Quantitative Pharmacological Profiling

The integration of the 5-chloro-2-methylpyridine-3-sulfonyl moiety consistently yields sub-nanomolar biochemical potency. Below is a comparative pharmacological profile of a representative optimized derivative (e.g., Compound 6d) against early-generation standards[3][10].

Pharmacological MetricOptimized Sulfonamide DerivativeFirst-Gen Standard (e.g., GCN2iB)
Biochemical IC₅₀ (GCN2) < 3.0 nM~30.0 nM
Kinase Selectivity Excellent (S(10) < 0.05 at 1 µM)Moderate
Cellular ATF4 IC₅₀ ~45 nM> 500 nM
Binding Kinetics Slow dissociation (Type I half)Rapid equilibrium (Type I)
In Vivo Efficacy (TGI %) > 65% (with L-Asparaginase)Poor oral bioavailability

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the evaluation of these derivatives must utilize self-validating assay systems. The following protocols are designed to establish causality between biochemical target engagement and phenotypic cellular outcomes.

Protocol 1: In Vitro GCN2 Kinase Assay (TR-FRET)

Objective: Quantify direct, ATP-competitive/allosteric inhibition of GCN2 autophosphorylation.

  • Enzyme Preparation: Incubate recombinant human GCN2 kinase domain with the sulfonamide derivative in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM EGTA.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ (to ensure sensitivity to competitive binding) and a biotinylated eIF2α peptide substrate.

  • Detection: After 60 minutes, quench the reaction with EDTA. Add Europium-labeled anti-phospho-eIF2α antibody and Streptavidin-APC.

  • Causality & Logic: Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer eliminates background autofluorescence from the synthetic compounds. By utilizing a ratiometric readout (665 nm / 615 nm), the assay self-corrects for well-to-well dispensing errors, ensuring the calculated IC₅₀ strictly represents target engagement.

Protocol 2: Cellular ATF4 Suppression Assay (Nutrient Deprivation Model)

Objective: Validate that the compound penetrates the cell and functionally blocks the ISR under forced stress.

  • Cell Seeding: Plate acute lymphoblastic leukemia (ALL) cells (e.g., CCRF-CEM) in complete RPMI medium.

  • Stress Induction: Treat cells with 1 IU/mL L-asparaginase concurrently with serial dilutions of the sulfonamide derivative[4].

  • Incubation & Lysis: Incubate for 8 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Measure ATF4 and phospho-GCN2 levels via quantitative immunoblotting or AlphaLISA.

  • Causality & Logic: Why use L-asparaginase? Tumors exhibit fluctuating basal GCN2 activity. L-asparaginase enzymatically depletes extracellular asparagine, forcing an acute accumulation of uncharged tRNA Asn . This artificially hyperactivates GCN2, creating a massive, controlled eIF2α/ATF4 signal window. If the inhibitor suppresses ATF4 in this setup, it definitively proves the compound can override severe, biologically relevant amino acid starvation[3].

W Synth Chemical Synthesis (5-Chloro-2-methylpyridine- 3-sulfonyl chloride precursor) Biochem Biochemical Validation TR-FRET Kinase Assay (Direct Target Engagement) Synth->Biochem Library Generation Cellular Cellular Validation L-Asparaginase Stress Model (ATF4 Suppression) Biochem->Cellular IC50 < 10 nM InVivo In Vivo Efficacy Xenograft Models (Tumor Growth Inhibition) Cellular->InVivo High Cellular Potency

Diagram 2: Experimental workflow for validating GCN2 sulfonamide inhibitors.

Future Perspectives in Drug Development

Derivatives of 5-chloro-2-methylpyridine-3-sulfonyl chloride represent a paradigm shift in targeting the tumor microenvironment. By targeting the αC-helix allosteric pocket, these compounds bypass the toxicity limitations of earlier pan-kinase inhibitors. Future clinical applications will likely focus on rational combination therapies—pairing these GCN2 inhibitors with amino acid depleting agents (like L-asparaginase or arginase) or immune checkpoint inhibitors to simultaneously starve the tumor and awaken the immune system[8][10].

References

  • European Patent Office (EP 3498693 B1). HETEROCYCLIC COMPOUND. Retrieved from:[Link]

  • World Intellectual Property Organization (WO2020210828A1).(aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions.
  • Nakamura, A., et al. (2019). Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode. PubMed Central (PMC). Retrieved from:[Link]

  • ResearchGate. Activation of Gcn2 by small molecules designed to be inhibitors. Retrieved from: [Link]

Sources

Foundational

solubility profile of 5-chloro-2-methylpyridine-3-sulfonyl chloride in organic solvents

Initiating Solubility Research I'm now starting a thorough search for solubility data on 5-chloro-2-methylpyridine-3-sulfonyl chloride across diverse organic solvents. My focus is on finding quantitative results and expe...

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Initiating Solubility Research

I'm now starting a thorough search for solubility data on 5-chloro-2-methylpyridine-3-sulfonyl chloride across diverse organic solvents. My focus is on finding quantitative results and experimental methods.

Analyzing Solubility Data

I've moved on to analyzing the search findings, and I am zeroing in on promising solubility values and qualitative descriptions. My attention has turned to existing methods for determining sulfonyl chloride solubility. Following this data analysis, I will devise a logical structure for the technical guide. I will organize the content logically, introducing the compound, then covering solubility principles and methodologies, results and discussion, concluding with applications and references.

Commencing Comprehensive Search

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I'm now fully immersed in creating the technical guide, taking into account the lack of specific solubility data for 5-chloro-2-methylpyridine-3-sulfonyl chloride. I'll frontload the guide with an explanation of why I'm using estimations based on analogous compounds, and why my focus will be on the best-practice experimental protocol. The experimental section will be comprehensive, with rationales and DOT diagrams for clear visualization of each step. Safety considerations and handling will also be included, considering reactivity.

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Protocols & Analytical Methods

Method

Application Note: Protocol for the Sulfonylation of Amines Using 5-Chloro-2-methylpyridine-3-sulfonyl Chloride

Introduction & Mechanistic Rationale The synthesis of heteroaryl sulfonamides is a critical transformation in modern medicinal chemistry, particularly in the development of kinase inhibitors and GCN2 modulators [1]. Sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of heteroaryl sulfonamides is a critical transformation in modern medicinal chemistry, particularly in the development of kinase inhibitors and GCN2 modulators [1]. Sulfonylated pyridines have emerged as central pharmacophores due to their unique physicochemical properties and improved metabolic stability compared to traditional amides [2].

Working with 5-chloro-2-methylpyridine-3-sulfonyl chloride (CAS: 1515362-51-2) presents unique reactivity dynamics. The electron-withdrawing 5-chloro substituent increases the electrophilicity of the S(VI) center via inductive effects. However, the 2-methyl group introduces significant steric hindrance directly adjacent to the sulfonyl chloride moiety. This steric bulk can severely impede direct nucleophilic attack by bulky or weakly nucleophilic amines, often leading to sluggish reaction kinetics and competitive hydrolysis if trace water is present.

To overcome this, this protocol leverages nucleophilic catalysis . By utilizing pyridine as both a base and a solvent (or co-solvent), pyridine rapidly attacks the sterically hindered sulfonyl chloride to generate a transient, highly reactive sulfonylpyridinium intermediate. This intermediate is significantly more susceptible to nucleophilic attack by the amine, driving the reaction to completion while regenerating the pyridine catalyst [3].

Mechanism SC 5-Chloro-2-methylpyridine -3-sulfonyl chloride Intermediate Sulfonylpyridinium Intermediate SC->Intermediate + Pyridine Pyr Pyridine (Catalyst & Base) Pyr->Intermediate Product Sulfonamide Product + Pyridinium HCl Intermediate->Product + Amine Amine Amine (Nucleophile) Amine->Product

Mechanistic pathway of pyridine-catalyzed amine sulfonylation.

Quantitative Optimization Data

The choice of base and solvent system is the most critical variable in this protocol. The table below summarizes the causality behind different solvent/base systems and their typical performance metrics.

Solvent / Base SystemCatalyst RoleRelative Reaction RateTypical Yield RangeHydrolysis RiskCausality & Observations
Pyridine (Neat) Pyridine (Excess)Very Fast85 - 95%Low (if anhydrous)Recommended. Overcomes steric hindrance at the 2-position via high concentration of nucleophilic catalyst [1].
DCM / Pyridine (3 eq) PyridineFast80 - 90%LowExcellent alternative if the amine is insoluble in neat pyridine or if pyridine removal is challenging [3].
DCM / TEA (3 eq) NoneSlow50 - 70%ModerateTEA is more basic but sterically hindered; fails to form a reactive intermediate, leading to stalled reactions.
DCM / DIPEA (3 eq) NoneVery Slow40 - 60%HighDIPEA is highly sterically hindered; direct amine attack on the S(VI) center is required, which is blocked by the 2-methyl group.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to anhydrous conditions is mandatory, as the highly electrophilic sulfonylpyridinium intermediate is highly susceptible to hydrolysis, which yields the unreactive sulfonic acid.

Workflow Step1 1. Amine Preparation Dissolve in Anhydrous Pyridine Step2 2. Temperature Control Cool reaction vessel to 0 °C Step1->Step2 Step3 3. Reagent Addition Add Sulfonyl Chloride dropwise Step2->Step3 Step4 4. Sulfonylation Stir at Room Temp (1-12 h) Step3->Step4 Step5 5. Aqueous Work-up Quench with 1M HCl, extract Step4->Step5 Step6 6. Purification Chromatography or Recrystallization Step5->Step6

Workflow for amine sulfonylation using 5-chloro-2-methylpyridine-3-sulfonyl chloride.

Materials Required
  • Electrophile: 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.1 – 1.2 equiv)

  • Nucleophile: Primary or secondary amine substrate (1.0 equiv)

  • Solvent/Base: Anhydrous Pyridine (approx. 15-20 mL per gram of amine)

  • Work-up Reagents: 1M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous Na₂SO₄, Ethyl Acetate or DCM for extraction.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen balloon, add the amine substrate (1.0 equiv).

  • Solvation: Dissolve the amine in anhydrous pyridine. Note: If the amine is poorly soluble, a 1:1 mixture of anhydrous DCM and pyridine may be utilized.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Causality: Cooling mitigates the exothermic nature of the sulfonylpyridinium formation and prevents thermal degradation of the sulfonyl chloride.

  • Electrophile Addition: Slowly add 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.1 – 1.2 equiv) portion-wise or dropwise (if dissolved in a minimal amount of anhydrous DCM).

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir under an inert atmosphere for 1 to 12 hours.

  • Quenching & Extraction: Once complete, dilute the mixture with water and extract with Ethyl Acetate (2x). Causality: For neat pyridine reactions, washing the organic layer extensively with 1M HCl is required to protonate and remove the pyridine into the aqueous layer.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (until the aqueous wash is acidic), saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via silica gel column chromatography (typically using a Hexanes/Ethyl Acetate gradient) or recrystallization.

Self-Validation & In-Process Controls (IPC)

To ensure the integrity of the experiment, scientists must rely on the following self-validating feedback loops during the reaction:

  • IPC 1 (Visual Cue): The formation of pyridinium hydrochloride salts may cause the reaction mixture to become cloudy or precipitate a white solid as the reaction progresses. This is a positive indicator of HCl liberation and successful coupling.

  • IPC 2 (TLC Monitoring): Monitor the consumption of the amine using Thin Layer Chromatography (TLC). Amines can be visualized using a Ninhydrin stain (heating required). The product sulfonamide will typically be UV-active (254 nm) but Ninhydrin-negative.

  • IPC 3 (LC-MS Analysis): When sampling for LC-MS, look for the [M+H]+ or [M−H]− of the sulfonamide product. Critical Insight: Do not look for the mass of unreacted 5-chloro-2-methylpyridine-3-sulfonyl chloride. In the aqueous mobile phase of the LC-MS, any unreacted sulfonyl chloride will rapidly hydrolyze to the sulfonic acid, appearing as [M−Cl+OH]− in negative ion mode.

References

  • Source: googleapis.
  • Source: acs.
  • Source: benchchem.
Application

The Strategic Application of 5-Chloro-2-methylpyridine-3-sulfonyl Chloride in Modern Drug Discovery: Advanced Protocols and Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 5-chloro-2-methylpyridine-3-sulfonyl chloride as a critical building block in contemporary...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-chloro-2-methylpyridine-3-sulfonyl chloride as a critical building block in contemporary pharmaceutical research. While pyridylsulfonamides are a well-established pharmacophore, the strategic incorporation of substituents on the pyridine ring offers a nuanced approach to modulating the physicochemical and pharmacokinetic properties of drug candidates. This document outlines the rationale for employing this specific reagent, provides detailed, field-tested protocols for its use in the synthesis of sulfonamide-based drug candidates, and discusses the anticipated impact of its structural features on molecular properties.

Introduction: The Pyridylsulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of approved therapeutic agents, including antibacterial drugs, diuretics, and antivirals.[1][2] Its prevalence is due to its unique characteristics: it is hydrolytically stable, acts as a hydrogen bond donor and acceptor, and possesses a tetrahedral geometry that can effectively mimic transition states in enzymatic reactions.[1] When appended to a pyridine ring, the resulting pyridylsulfonamide moiety offers researchers a "privileged scaffold" – a molecular framework that is known to interact favorably with a variety of biological targets.

The specific reagent, 5-chloro-2-methylpyridine-3-sulfonyl chloride, offers additional layers of complexity and opportunity for drug design. The substituents on the pyridine ring—a chloro group at the 5-position and a methyl group at the 2-position—are not merely passive additions. They are strategically placed to influence the electronic properties of the pyridine ring and the sulfonyl chloride group, as well as to provide additional points of interaction with a target protein or to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.

Rationale for the Use of 5-Chloro-2-methylpyridine-3-sulfonyl Chloride

The choice of a particular building block in a drug discovery campaign is a deliberate one, driven by the desire to optimize the properties of the final drug candidate. The selection of 5-chloro-2-methylpyridine-3-sulfonyl chloride can be rationalized by considering the influence of its substituents:

  • The Sulfonyl Chloride Group: This is a highly reactive electrophilic group, making it an excellent handle for coupling with primary and secondary amines to form stable sulfonamide linkages.[1] Its reactivity is a key advantage for the rapid synthesis of compound libraries for screening.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, potentially influencing solubility and interactions with biological targets.

  • The 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can increase the electrophilicity of the sulfonyl chloride, potentially accelerating the reaction with amines. Furthermore, the chloro group can engage in halogen bonding with protein residues and can significantly impact the lipophilicity of the molecule, which in turn affects cell permeability and metabolic stability. The inclusion of chlorine is a common strategy in drug design to enhance binding affinity and pharmacokinetic profiles.[3]

  • The 2-Methyl Substituent: The methyl group is a small, lipophilic group that can influence the conformation of the molecule and provide additional van der Waals interactions with a target protein. Its position ortho to the pyridine nitrogen may also modulate the basicity of the nitrogen atom.

The combination of these features makes 5-chloro-2-methylpyridine-3-sulfonyl chloride a versatile tool for fine-tuning the structure-activity relationship (SAR) and structure-property relationship (SPR) of a lead compound.

Synthesis of a Representative Drug Candidate: A Detailed Protocol

While specific examples of the use of 5-chloro-2-methylpyridine-3-sulfonyl chloride in the synthesis of named drug candidates are not widely available in the public literature, a representative protocol for the synthesis of a hypothetical drug candidate can be readily adapted from established methods for sulfonamide formation. The following protocol describes the coupling of 5-chloro-2-methylpyridine-3-sulfonyl chloride with a primary amine to form a pyridylsulfonamide.

Reaction Scheme:

G reagent1 5-Chloro-2-methylpyridine-3-sulfonyl chloride product Target Pyridylsulfonamide reagent1->product reagent2 +   R-NH2 (Primary Amine) reagent2->product conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) 0°C to room temperature

A representative reaction for the synthesis of a pyridylsulfonamide.

Materials and Equipment:

  • 5-chloro-2-methylpyridine-3-sulfonyl chloride (CAS: 1515362-51-2)[4]

  • Primary amine of interest (e.g., aniline, benzylamine, or a more complex amine fragment)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the solution of the amine, add triethylamine (1.2 equivalents). Cool the mixture to 0°C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: Dissolve 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyridylsulfonamide.

Self-Validation and Troubleshooting:

  • Reaction Monitoring: The disappearance of the starting amine and the appearance of a new, less polar spot on the TLC plate indicates the progress of the reaction.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Low Yield: If the yield is low, ensure that all reagents and solvents were anhydrous, as sulfonyl chlorides are sensitive to hydrolysis. The reaction time may also need to be extended.

  • Side Products: The formation of the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride) is a common side reaction. This can be minimized by using anhydrous conditions.

Data Presentation and Expected Outcomes

The following table provides representative data for the synthesis of a hypothetical pyridylsulfonamide.

ParameterValue
Starting Materials 5-chloro-2-methylpyridine-3-sulfonyl chloride, Benzylamine
Product N-benzyl-5-chloro-2-methylpyridine-3-sulfonamide
Reaction Time 4 hours
Yield (after purification) 85-95%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) Consistent with the expected structure
Mass Spectrometry (ESI+) [M+H]⁺ peak corresponding to the product's molecular weight

Visualization of the Synthetic Workflow

G start Start: Dissolve Amine and Base in DCM add_sulfonyl_chloride Add 5-chloro-2-methylpyridine-3-sulfonyl chloride solution at 0°C start->add_sulfonyl_chloride react Stir at Room Temperature (2-16h) add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) monitor->workup Reaction Complete dry_concentrate Dry (Na2SO4) and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Pyridylsulfonamide characterize->end

Workflow for the synthesis of a pyridylsulfonamide.

Safety and Handling

5-Chloro-2-methylpyridine-3-sulfonyl chloride is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Sulfonyl chlorides are corrosive and can cause severe skin and eye damage. They are also lachrymatory. In case of contact, flush the affected area with copious amounts of water.

Conclusion

5-Chloro-2-methylpyridine-3-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel pyridylsulfonamide-based drug candidates. The strategic placement of the chloro and methyl substituents provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of their compounds. The robust and well-established protocol for sulfonamide formation allows for the efficient generation of compound libraries for biological screening. By understanding the rationale behind the use of this reagent and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively leverage 5-chloro-2-methylpyridine-3-sulfonyl chloride in their drug discovery programs.

References

  • RSC Publishing. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved March 18, 2026, from [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES+.
  • NextSDS. (n.d.). 5-chloro-2-methylpyridine-3-sulfonyl chloride — Chemical Substance Information. Retrieved March 18, 2026, from [Link]

  • Scribd. (n.d.). SAR of Sulphonamides in Medicinal Chemistry. Retrieved March 18, 2026, from [Link]

  • De Gruyter. (n.d.). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES+. Retrieved March 18, 2026, from [Link]

  • Slideshare. (2022, November 13). SAR OF SULPHONAMIDES.pptx. Retrieved March 18, 2026, from [Link]

  • Kumar, A., & Kumar, R. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 27(16), 3589-3610.
  • Pharmacy D. (2021, October 26). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy [Video]. YouTube. [Link]

  • Bolshan, Y., & Batey, R. A. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11619–11625.
  • yic.edu.et. (2026, March 17). Sar Of Sulfonamides. Retrieved March 18, 2026, from [Link]

  • Pharmacy Concepts. (2022, May 5). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide [Video]. YouTube. [Link]

  • PubMed. (2024, June 7). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Retrieved March 18, 2026, from [Link]

  • Google Patents. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.

Sources

Method

Application Note: Synthesis of Sulfonamides from 5-Chloro-2-methylpyridine-3-sulfonyl Chloride

Introduction & Chemical Context The sulfonamide functional group is a highly versatile bioisostere of the amide bond, extensively utilized in the development of antibacterial agents, diuretics, and targeted oncology ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The sulfonamide functional group is a highly versatile bioisostere of the amide bond, extensively utilized in the development of antibacterial agents, diuretics, and targeted oncology therapeutics[1]. Specifically, 5-chloro-2-methylpyridine-3-sulfonyl chloride (CAS: 1515362-51-2) serves as a critical electrophilic building block in modern medicinal chemistry. It is prominently featured in the synthesis of general control nonderepressible 2 (GCN2) inhibitors, which are under active investigation for modulating tumor microenvironments and treating neurodegenerative diseases[2][3].

From a mechanistic standpoint, the synthesis of sulfonamides from this precursor proceeds via nucleophilic acyl substitution at the hexavalent sulfur atom. The pyridine ring exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the sulfonyl chloride[4]. While this enhances reactivity toward amines, it simultaneously increases the molecule's susceptibility to competitive hydrolysis by ambient moisture. Consequently, experimental causality dictates that strictly anhydrous conditions and precise base selection are non-negotiable parameters for achieving high yields.

Mechanistic Causality & Base Selection

The choice of base in sulfonamide synthesis is not merely for acid scavenging; it fundamentally alters the reaction pathway depending on the nucleophilicity of the amine substrate[4][5].

  • Triethylamine (TEA) / N,N-Diisopropylethylamine (DIPEA): These act strictly as Brønsted bases to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile. This system is ideal for highly nucleophilic primary and secondary aliphatic amines[1][6].

  • Pyridine / 4-Dimethylaminopyridine (DMAP): Pyridine serves a dual role. Beyond acid scavenging, it acts as a nucleophilic catalyst by attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate . This lowered activation energy barrier is essential when coupling sterically hindered amines or weakly nucleophilic anilines[3][4].

Reaction Optimization & Quantitative Data

The following table summarizes the optimized parameters for reacting various amine classes with 5-chloro-2-methylpyridine-3-sulfonyl chloride, derived from established sulfonylation protocols[5][7].

Amine Substrate TypePreferred SolventPreferred Base (Equivalents)Temperature ProfileTypical YieldKey Byproduct Management Strategy
Primary Aliphatic Anhydrous DCMTEA (1.5 – 2.0 eq)0 °C → RT85–95%1M HCl aqueous wash
Secondary Aliphatic Anhydrous DCM or THFTEA (1.5 – 2.0 eq)0 °C → RT80–90%1M HCl aqueous wash
Aromatic (Anilines) Pyridine (Neat) or DCMPyridine (>2.0 eq)RT → 40 °C70–85%Saturated CuSO₄ aqueous wash
Sterically Hindered DMF or PyridinePyridine + DMAP (cat.)RT → 60 °C50–75%Extended reaction time (14+ hrs)

Experimental Workflows

Workflow N1 1. Amine Preparation Anhydrous Solvent N2 2. Base Addition TEA or Pyridine N1->N2 N3 3. Thermal Control Cool to 0 °C N2->N3 N4 4. Sulfonylation Add Sulfonyl Chloride N3->N4 Dropwise Addition N5 5. Propagation Stir at RT (TLC/LC-MS) N4->N5 Gradual Warming N6 6. Quench & Wash NaHCO3 / HCl / Brine N5->N6 Full Conversion N7 7. Organic Extraction Drying (Na2SO4) N6->N7 Phase Separation N8 8. Final Product Concentration & Purification N7->N8

Experimental workflow for the synthesis of sulfonamides via nucleophilic acyl substitution.

Self-Validating Experimental Protocols

Protocol A: Synthesis via TEA/DCM (For Aliphatic Amines)

This protocol utilizes dichloromethane (DCM) and triethylamine (TEA), providing a clean reaction profile for reactive aliphatic amines[1][5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM to achieve a 0.1–0.2 M concentration.

  • Base Addition: Add anhydrous TEA (1.5 eq) via syringe. Cool the reaction mixture to 0 °C using an ice bath to suppress exothermic side reactions.

  • Sulfonylation: Dissolve 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes[1].

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (typically 3:1 Hexanes/EtOAc). The reaction is complete when the ninhydrin-active amine spot disappears and a new, less polar UV-active spot emerges. If the starting amine persists, competitive hydrolysis of the sulfonyl chloride has likely occurred due to moisture; verify solvent anhydrousness.

  • Quenching & Washing: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.

    • Self-Validation Check: Wash the combined organic layers with 1M HCl (20 mL). Test the pH of the aqueous discard; it must be acidic (pH < 2) to confirm the complete protonation and removal of residual TEA and unreacted aliphatic amine[7].

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide. Purify via flash column chromatography if necessary.

Protocol B: Synthesis via Pyridine Catalysis (For Anilines/Hindered Amines)

Weakly nucleophilic anilines require the generation of a highly reactive sulfonylpyridinium intermediate to drive the reaction forward[3][4].

Step-by-Step Methodology:

  • Preparation: In a dry flask under inert atmosphere, dissolve the aromatic amine (1.0 eq) in anhydrous pyridine (acting as both solvent and base, ~5 mL per mmol of amine)[5].

  • Sulfonylation: Add 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.2 eq) in small portions at room temperature.

  • Propagation: Stir the mixture at room temperature. For highly deactivated anilines, heat the reaction to 40 °C for 12–14 hours.

    • Self-Validation Check: LC-MS is preferred over TLC here due to the high boiling point and UV-absorbance of pyridine, which can obscure TLC plates. Look for the target mass [M+H]+ of the sulfonamide product.

  • Quenching & Extraction: Concentrate the reaction mixture under high vacuum to remove the bulk of the pyridine. Dilute the resulting crude residue in Ethyl Acetate (EtOAc) (30 mL).

  • Targeted Washing: Wash the organic layer with saturated aqueous CuSO₄ (3 × 20 mL).

    • Self-Validation Check: The aqueous layer will turn deep blue, indicating the formation of a water-soluble copper-pyridine complex. Continue washing until the aqueous layer remains pale blue, confirming the complete removal of residual pyridine.

  • Isolation: Wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the target 5-chloro-2-methylpyridine-3-sulfonamide derivative.

References

  • Google Patents. WO2020210828A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions.
  • European Patent Office. EP 3498693 B1 - HETEROCYCLIC COMPOUND.
  • DR-NTU. Synthesis, characterization and in vitro evaluation of novel enantiomerically-pure sulphonamide antimalarials. Available at: [Link]

  • Google Patents. WO2017031599A1 - Preparation of sulfonamide-containing antimicrobials and substrate.
  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

  • MDPI. Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents. Available at:[Link]

Sources

Application

Advanced Cross-Coupling Strategies and Sulfonylation Protocols Utilizing 5-Chloro-2-methylpyridine-3-sulfonyl chloride

Executive Summary & Chemical Dynamics 5-Chloro-2-methylpyridine-3-sulfonyl chloride (CAS: 1515362-51-2) is a highly versatile, bifunctional building block widely utilized in modern drug discovery, particularly in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Dynamics

5-Chloro-2-methylpyridine-3-sulfonyl chloride (CAS: 1515362-51-2) is a highly versatile, bifunctional building block widely utilized in modern drug discovery, particularly in the synthesis of kinase inhibitors and oncology therapeutics such as General Control Nonderepressible 2 (GCN2) inhibitors[1].

The strategic value of this molecule lies in its dual reactivity profile:

  • The Sulfonyl Chloride (-SO₂Cl) Moiety: A highly electrophilic center primed for rapid nucleophilic attack by amines or alcohols to form stable sulfonamides or sulfonates.

  • The C5-Chloroheteroaryl Moiety: A moderately deactivated electrophile suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) once the reactive sulfonyl group is masked or functionalized.

Because palladium(0) catalysts can readily undergo oxidative addition into the S–Cl or C–S bonds of intact sulfonyl chlorides—leading to catalyst deactivation or unintended desulfinative coupling [3]—orthogonal functionalization is the gold standard. The typical workflow necessitates chemoselective sulfonamidation prior to any transition-metal-catalyzed C–C bond formation at the C5 position.

Strategic Workflow: Orthogonal Functionalization

The causality behind this sequence is rooted in chemoselectivity. The -SO₂Cl group is highly susceptible to hydrolysis and reacts indiscriminately with organometallic reagents. By converting it to a sulfonamide first, the sulfur center is stabilized, and the electron-withdrawing nature of the resulting sulfonamide further activates the C5-C–Cl bond for subsequent oxidative addition by electron-rich palladium catalysts.

OrthogonalWorkflow A 5-chloro-2-methylpyridine -3-sulfonyl chloride B Chemoselective Sulfonamidation A->B Amine, Base C 5-chloro-pyridine -3-sulfonamide B->C D Pd-Catalyzed C-C Cross-Coupling C->D Ar-B(OH)2, Pd/L E Target API (e.g., GCN2 Inhibitor) D->E

Orthogonal functionalization workflow of 5-chloro-2-methylpyridine-3-sulfonyl chloride.

Protocol A: Chemoselective Sulfonamidation

This protocol details the coupling of 5-chloro-2-methylpyridine-3-sulfonyl chloride with an aniline derivative, a critical step in synthesizing complex (aza)indazolyl-aryl sulfonamides [2]. Pyridine is utilized as both the solvent and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which accelerates the attack by sterically hindered or weakly nucleophilic anilines.

Materials
  • 5-Chloro-2-methylpyridine-3-sulfonyl chloride (1.5 equiv)

  • Substituted Aniline / Amine (1.0 equiv)

  • Anhydrous Pyridine (0.2 M relative to amine)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the substituted aniline (1.0 equiv) in anhydrous pyridine to achieve a 0.2 M concentration.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.5 equiv) portion-wise over 10 minutes. Rationale: Portion-wise addition controls the exothermic formation of the N-sulfonylpyridinium intermediate and prevents localized heating that could lead to degradation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours.

  • Monitoring: Monitor the reaction via LC-MS. The sulfonamide product will typically show a distinct [M+H]+ peak, while the highly reactive sulfonyl chloride will appear as the sulfonic acid (due to hydrolysis on the column).

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the pyridine. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with 1N HCl (to remove residual pyridine and unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (e.g., Hexanes/EtOAc gradient) or preparative HPLC (0.1% Formic Acid in MeCN/H₂O) [2].

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling at the C5-Position

Once the sulfonyl group is protected as a sulfonamide, the C5-chloro position can be functionalized. Because heteroaryl chlorides are notoriously resistant to oxidative addition compared to bromides or iodides, the choice of the catalyst-ligand system is paramount. We employ Pd₂(dba)₃ paired with XPhos (a bulky, electron-rich dialkylbiaryl phosphine). XPhos facilitates both the challenging oxidative addition into the C–Cl bond and the subsequent reductive elimination [3].

Materials
  • 5-Chloro-2-methylpyridine-3-sulfonamide intermediate (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology
  • Degassing: In a Schlenk tube or microwave vial, combine the 5-chloro-sulfonamide intermediate, aryl boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄. Add the Dioxane/H₂O solvent mixture. Sparge the biphasic solution with argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the Pd(0) active species.

  • Heating: Seal the vessel and heat the mixture to 90–100 °C in an oil bath or heating block for 4–8 hours.

  • Phase Transfer: The biphasic nature of the solvent is critical. The water dissolves the inorganic K₃PO₄, generating hydroxide ions that activate the boronic acid into a reactive boronate complex, which is essential for the transmetalation step to the palladium center.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and separate the layers. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify by silica gel chromatography to isolate the target 5-substituted pyridine-3-sulfonamide.

Optimization Data for C5 Cross-Coupling

Table 1: Catalyst and Ligand Optimization for C5 Suzuki-Miyaura Cross-Coupling

EntryPalladium SourceLigandBase / SolventTemp (°C)Yield (%)Mechanistic Rationale
1Pd(PPh₃)₄NoneNa₂CO₃ / Dioxane:H₂O9015Poor oxidative addition into the deactivated C–Cl bond by PPh₃.
2Pd(dppf)Cl₂dppfK₂CO₃ / DMF10042Bidentate ligand improves stability, but reductive elimination remains slow.
3Pd₂(dba)₃SPhosK₃PO₄ / Toluene:H₂O10068Electron-rich biaryl phosphine accelerates oxidative addition.
4 Pd₂(dba)₃ XPhos K₃PO₄ / Dioxane:H₂O 90 91 Bulky XPhos facilitates both rapid oxidative addition and reductive elimination.

Advanced Application: Desulfinative Cross-Coupling

In scenarios where the sulfonyl chloride is not intended to form a sulfonamide, the -SO₂Cl group itself can serve as a leaving group for C–C bond formation. Through desulfinative cross-coupling , the sulfonyl chloride (often reduced in situ to a sulfinate salt) undergoes palladium- or iron-catalyzed coupling with Grignard reagents or aryl halides, extruding sulfur dioxide (SO₂) gas in the process [4, 5].

Mechanistic studies reveal that the Pd(0) catalyst oxidatively adds into the C–S bond of the sulfinate/sulfonyl chloride. Subsequent extrusion of SO₂ generates an aryl-palladium intermediate, which then undergoes transmetalation and reductive elimination to form a biaryl product [3].

DesulfinativeMechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (S-Cl or C-S bond) Pd0->OA + Heteroaryl-SO2Cl Ext SO2 Extrusion OA->Ext - SO2 gas TM Transmetalation (with Ar-M) Ext->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod Heterobiaryl Product RE->Prod

Catalytic cycle for the desulfinative cross-coupling of sulfonyl chlorides.

This approach is highly advantageous when utilizing 5-chloro-2-methylpyridine-3-sulfonyl chloride as a masked aryl-metal equivalent, allowing for the construction of complex biaryl scaffolds without the need for unstable heteroaryl boronic acids.

References

[1] Title: HETEROCYCLIC COMPOUND - European Patent Office - EP 3498693 B1 Source: Googleapis.com (European Patent Office) URL:

[2] Title: WO2020210828A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions Source: Google Patents URL:[3] Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts Source: Journal of the American Chemical Society (ACS Publications) URL:

[4] Title: Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents Source: Organic Letters (ACS Publications) URL:

[5] Title: Iron-catalyzed desulfinylative C-C cross-coupling reactions of sulfonyl chlorides with grignard reagents Source: PubMed (Angew Chem Int Ed Engl. 2008) URL:

Method

Application Notes &amp; Protocols: The Strategic Role of 5-Chloro-2-methylpyridine-3-sulfonyl Chloride in Modern Agrochemical Synthesis

For: Researchers, scientists, and drug development professionals in the agrochemical sector. Abstract This technical guide provides an in-depth exploration of 5-chloro-2-methylpyridine-3-sulfonyl chloride, a pivotal inte...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

This technical guide provides an in-depth exploration of 5-chloro-2-methylpyridine-3-sulfonyl chloride, a pivotal intermediate in the synthesis of high-performance agrochemicals. Moving beyond a simple recitation of procedures, this document elucidates the chemical logic and strategic considerations behind its application. We will detail its synthesis, safety protocols for handling this reactive species, and its specific utility in constructing market-relevant herbicides and fungicides. The protocols herein are designed to be self-validating, incorporating safety and quenching steps, while diagrams and data tables offer clarity for both planning and execution of synthetic work.

Introduction: The Pyridine Sulfonyl Chloride Scaffold

In the competitive landscape of agrochemical research, the discovery of novel, effective, and safe crop protection agents is paramount. The synthetic pathways to these complex molecules often rely on versatile and reactive building blocks. 5-Chloro-2-methylpyridine-3-sulfonyl chloride (CAS No. 1515362-51-2) has emerged as a key intermediate of significant strategic value.[1] Its substituted pyridine core, combined with the highly reactive sulfonyl chloride moiety, provides a chemical handle for constructing a diverse array of potent active ingredients.

The pyridine ring is a common motif in successful agrochemicals due to its favorable metabolic profile and ability to interact with biological targets. The specific substitution pattern of this intermediate—a chloro group at the 5-position, a methyl group at the 2-position, and the sulfonyl chloride at the 3-position—offers multiple points for diversification and fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. This guide will focus primarily on its role in synthesizing sulfonylurea herbicides and its potential application in creating novel fungicides.

Core Intermediate Profile and Safety Mandates

Physicochemical Data

A thorough understanding of the intermediate's properties is the foundation of its effective use.

PropertyValueReference
CAS Number 1515362-51-2[1]
Molecular Formula C₆H₅Cl₂NO₂S[2]
Molecular Weight 226.08 g/mol [2]
Physical Form Solid
InChI Key FQNDXOOGXYFWHZ-UHFFFAOYSA-N
Storage Conditions Sealed in dry, 2-8°C
Critical Safety Protocols for Sulfonyl Chlorides

Trustworthiness Pillar: The high reactivity of sulfonyl chlorides necessitates a rigorous and non-negotiable approach to safety. These compounds are corrosive and react exothermically, sometimes violently, with nucleophiles, particularly water.[3][4]

Primary Hazards:

  • Corrosivity: Can cause severe chemical burns to skin, eyes, and the respiratory tract.[3][5]

  • Reactivity with Water: Hydrolyzes rapidly with moisture (including humidity in the air) to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[3]

  • Toxic Fumes: Decomposition can release toxic gases such as hydrogen chloride and sulfur oxides.[3]

Mandatory Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles AND a full-face shield.Protects against splashes and fumes.[3][5]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or laminate film). Inspect before use.Prevents skin contact and severe burns.[5]
Body Protection Flame-retardant, chemical-resistant lab coat or apron.Protects skin and clothing from spills.[5]
Respiratory All manipulations must be performed within a certified chemical fume hood.Prevents inhalation of corrosive vapors.[3]

Emergency Procedures: Spill & Quenching A self-validating protocol requires a pre-planned response to accidents.

  • Small Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[4] Carefully sweep the material into a designated, dry waste container. Do not use water.

  • Violent Reaction/Quenching: If a reaction with a nucleophile (e.g., accidental addition of water) becomes uncontrollable, lower the fume hood sash and evacuate the immediate area.[3] Do not attempt to neutralize the reacting mixture until it has subsided. For controlled quenching of excess sulfonyl chloride post-reaction, the reaction mixture should be added slowly to a stirred, cold (ice bath) solution of a weak base, such as aqueous sodium bicarbonate.[3] This ensures a controlled release of gas and heat.

Synthesis of the Core Intermediate

The preparation of pyridine sulfonyl chlorides typically involves the oxidative chlorination of a corresponding sulfur-containing precursor, such as a thiol or disulfide. A common and effective method is the reaction of the precursor with chlorine gas in an acidic aqueous medium.[6]

Workflow for Synthesis of 5-Chloro-2-methylpyridine-3-sulfonyl chloride

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product start 5-Chloro-2-methyl-3-mercaptopyridine or its disulfide derivative react Chlorine (Cl₂) gas Aqueous HCl Controlled Temperature (-5 to 10°C) start->react Oxidative Chlorination workup Reaction Workup: 1. Quench excess Cl₂ (e.g., Na₂S₂O₃) 2. Extraction with organic solvent (e.g., DCM) 3. Wash with brine react->workup Transfer to Workup isolate Isolation: 1. Dry over Na₂SO₄ or MgSO₄ 2. Concentrate under reduced pressure workup->isolate Purification product 5-Chloro-2-methylpyridine-3-sulfonyl chloride isolate->product G A 5-Chloro-2-methyl- pyridine-3-sulfonyl chloride C Sulfonylurea Herbicide A->C Coupling B Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) B->C reagents Base (e.g., K₂CO₃, Pyridine) Solvent (e.g., Acetonitrile, DCM) reagents->C G A 5-Chloro-2-methylpyridine B 5-Chloro-2-methylpyridine- 3-sulfonyl chloride A->B Chlorosulfonation C 2-Chloro-5-(chloromethyl)pyridine A->C Side-chain Chlorination D Sulfonylurea Herbicides B->D Coupling Rxn E Neonicotinoid Insecticides (e.g., Imidacloprid) C->E Coupling Rxn

Sources

Application

Application Notes and Protocols: Catalytic Strategies for Reactions of 5-Chloro-2-methylpyridine-3-sulfonyl Chloride

Introduction 5-Chloro-2-methylpyridine-3-sulfonyl chloride is a key heterocyclic building block in modern synthetic chemistry, particularly valued in the fields of drug discovery and agrochemicals. Its structural feature...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloro-2-methylpyridine-3-sulfonyl chloride is a key heterocyclic building block in modern synthetic chemistry, particularly valued in the fields of drug discovery and agrochemicals. Its structural features—a reactive sulfonyl chloride group on a substituted pyridine ring—make it an excellent precursor for a diverse range of sulfonamide and sulfone derivatives. Sulfonamides are a cornerstone pharmacophore found in numerous therapeutic agents.[1][2] The efficiency and selectivity of reactions involving this sulfonyl chloride are critically dependent on the choice of catalyst. Conventional methods often require stoichiometric reagents and harsh conditions, whereas catalytic approaches offer milder reaction pathways, improved yields, and a broader substrate scope.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven catalytic systems for reactions involving 5-chloro-2-methylpyridine-3-sulfonyl chloride. We will delve into the mechanistic rationale behind catalyst selection, present detailed, self-validating protocols, and explore both classical and modern catalytic strategies, from nucleophilic catalysis to advanced transition-metal-catalyzed cross-couplings.

Section 1: Nucleophilic Catalysis for Sulfonamide and Sulfonate Ester Formation

The most fundamental transformation of 5-chloro-2-methylpyridine-3-sulfonyl chloride is its reaction with nucleophiles, primarily amines and alcohols, to form sulfonamides and sulfonate esters, respectively. The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate and deactivate the amine nucleophile. Therefore, a base is essential to act as an acid scavenger.[4] More advanced strategies employ nucleophilic catalysts that actively participate in the reaction mechanism to accelerate the rate of transformation.

Mechanistic Rationale: The Role of Pyridine-Type Catalysts

Tertiary amines like pyridine and 4-dimethylaminopyridine (DMAP) are highly effective catalysts for sulfonylation reactions. Their function extends beyond simple acid scavenging. These catalysts operate by attacking the electrophilic sulfur atom of the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate.[4][5] This intermediate is significantly more electrophilic than the parent sulfonyl chloride, making it highly susceptible to attack by even weak nucleophiles like hindered amines or alcohols. The catalyst is regenerated upon nucleophilic attack, completing the catalytic cycle.[3][6]

Nucleophilic_Catalysis_Mechanism RSO2Cl 5-Chloro-2-methylpyridine- 3-sulfonyl Chloride (R-SO₂Cl) Intermediate Reactive Sulfonylpyridinium Salt [R-SO₂-DMAP]⁺Cl⁻ RSO2Cl->Intermediate Activation DMAP DMAP (Catalyst) DMAP->Intermediate NuH Nucleophile (R'-NH₂ / R'-OH) Product Product (Sulfonamide / Sulfonate Ester) NuH->Product Intermediate->Product Nucleophilic Attack Regen_DMAP Regenerated DMAP Product->Regen_DMAP HCl_Salt [DMAP-H]⁺Cl⁻ Product->HCl_Salt HCl Scavenging

Caption: Generalized mechanism of DMAP-catalyzed sulfonylation.

Catalyst Selection: A Comparative Overview

The choice between different amine catalysts depends on the reactivity of the nucleophile and the sulfonyl chloride.

CatalystpKa (Conjugate Acid)Key Characteristics & Rationale for Use
Pyridine ~5.2Acts as both a catalyst and an acid scavenger. Its moderate basicity is sufficient to neutralize the generated HCl without causing significant side reactions. Often used as a solvent for less reactive substrates.[4]
Triethylamine (TEA) ~10.7Primarily used as a non-nucleophilic base (acid scavenger). It is more basic than pyridine but sterically hindered, reducing its efficacy as a nucleophilic catalyst compared to DMAP.[3]
4-Dimethylaminopyridine (DMAP) ~9.7A highly effective nucleophilic catalyst, often used in small (0.05 - 0.1 eq) amounts. Its high nucleophilicity allows for rapid formation of the reactive pyridinium salt, accelerating reactions with hindered or weakly nucleophilic substrates.[3][7]
Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) N/AActivate the sulfonyl chloride by coordinating to the oxygen atoms, increasing its electrophilicity. Particularly useful for reactions with alcohols to form sulfonate esters, where amine catalysts might be less effective.[3]
Protocol 1: DMAP-Catalyzed Synthesis of N-Aryl-5-chloro-2-methylpyridine-3-sulfonamide

This protocol describes a general procedure for the efficient synthesis of a sulfonamide using a catalytic amount of DMAP.

Materials:

  • 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted aniline (1.1 eq), triethylamine (1.5 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.[3]

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution to neutralize excess amine base.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the target sulfonamide.

Self-Validation:

  • Expected Yield: 75-95%, substrate-dependent.

  • Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the sulfonyl chloride starting material in LC-MS is a key indicator of reaction completion.

Section 2: Transition-Metal-Free Amination Strategies

While traditional methods are robust, there is growing interest in transition-metal-free reactions to avoid potential metal contamination in the final products, which is a critical consideration in pharmaceutical development.

Rationale and Mechanism of Magnesium Amide Reagents

A modern, mild, and efficient method for the amination of pyridine sulfonyl chlorides involves the use of magnesium amides (R₂NMgCl·LiCl).[8] This approach avoids the need for a separate base and catalyst system. The reaction proceeds smoothly at room temperature, offering high yields.[8] Two mechanistic pathways are proposed:

  • SNAr Pathway: Direct addition of the magnesium amide to the pyridine ring, followed by elimination.

  • Intramolecular Transfer: Addition of the amide to the sulfonyl group, followed by an intramolecular transfer of the amino group to the pyridine ring.[8]

Workflow_Mg_Amide start Start prep_amide Prepare Magnesium Amide (e.g., Et₂NMgCl·LiCl) start->prep_amide setup_reaction Dissolve Pyridine Sulfonyl Chloride in Anhydrous THF prep_amide->setup_reaction cool Cool Reaction to 0 °C setup_reaction->cool add_amide Add Magnesium Amide Solution (2.4 eq) cool->add_amide react Stir at 25 °C for 2h add_amide->react quench Quench with Saturated Aqueous NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify end Obtain Aminated Pyridine Product purify->end

Caption: Workflow for amination using magnesium amides.

Protocol 2: Amination using Diethylmagnesium Amide

This protocol is adapted from literature procedures for the direct amination of pyridine-2-sulfonyl chloride and is expected to be applicable to the 3-sulfonyl chloride isomer.[8]

Materials:

  • 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.0 eq)

  • Diethylamine (2.4 eq)

  • n-Butyllithium (n-BuLi) (2.4 eq)

  • Magnesium Chloride (MgCl₂) (2.4 eq) or LiCl (to form Knochel-type amide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Amide Preparation: In a flame-dried flask under argon, prepare the magnesium amide in situ. A common method is to react diethylamine with n-BuLi at 0 °C in THF, followed by the addition of a solution of MgCl₂ in THF. Alternatively, use pre-formed reagents like Et₂NMgCl·LiCl.

  • Reaction Setup: In a separate flask, dissolve 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

  • Reagent Addition: Slowly add the freshly prepared magnesium amide solution (2.4 eq) to the sulfonyl chloride solution.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for approximately 2 hours.[8]

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Self-Validation:

  • Expected Yield: 70-85%.[8]

  • Rationale: The use of a pre-formed or in situ generated magnesium amide provides a highly nucleophilic, yet less basic, aminating agent compared to lithium amides, leading to cleaner reactions and fewer side products.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Beyond their role as precursors to sulfonamides, sulfonyl chlorides can serve as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. This application unlocks powerful C-C and C-heteroatom bond-forming strategies.

The Sulfonyl Chloride Group in Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[9] While typically employing aryl halides or triflates, research has demonstrated that aryl sulfonyl chlorides can also function as effective coupling partners with boronic acids.[9][10] This reaction proceeds via a desulfonylative cross-coupling, where the C-S bond is cleaved, and SO₂ is extruded.

Catalyst System Selection

The success of these couplings is highly dependent on the palladium source, the ligand, and the base.

ComponentExamplesRole and Rationale
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂The source of the active Pd(0) catalyst that enters the catalytic cycle. Pd(PPh₃)₄ is often effective, but combinations of a Pd(0) or Pd(II) source with a specific ligand are common.[9][10]
Ligand PPh₃, P(t-Bu)₃, Buchwald-type biaryl phosphines (e.g., Johnphos), N-Heterocyclic Carbenes (NHCs)The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands or NHCs are often required to facilitate the oxidative addition of the C-S bond to the Pd(0) center.[9][11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[9]
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the cross-coupling of 5-chloro-2-methylpyridine-3-sulfonyl chloride with an arylboronic acid.

Materials:

  • 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (5-10 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground and dried

  • Anhydrous 1,4-Dioxane or Toluene

  • Deionized Water

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Solvent Addition: Add anhydrous dioxane (or toluene) via syringe. The reaction is often run under anhydrous conditions, although some Suzuki protocols use aqueous base.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor by TLC or LC-MS for the formation of the biaryl product.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Self-Validation:

  • Expected Yield: 50-80%. Yields can be highly dependent on the specific substrates and optimization of the catalyst system.

  • Troubleshooting: Low yields may necessitate screening of different ligands, bases, and solvents. Self-coupling of the boronic acid is a common side reaction.[9]

Safety and Handling

5-Chloro-2-methylpyridine-3-sulfonyl chloride is a corrosive and moisture-sensitive compound.[3]

  • Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) in a cool, dry place, away from moisture, to prevent hydrolysis to the corresponding sulfonic acid.

  • Quenching: Reactions should be quenched carefully, as the reaction of residual sulfonyl chloride with water or alcohols can be exothermic.

References

  • Saidi, O., Marafie, J., Ledger, A. E. W., et al. (2011). Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. Journal of the American Chemical Society, 133(48), 19298-19301. [Link]

  • Chen, Q., Ganiek, M. A., & Knochel, P. (2017). Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. Organic Letters, 19(3), 576-579. [Link]

  • Rogne, O. (1968). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • Gawroński, J., & Gajewska, M. (1988). PYRIDYL SULFOBETAINES AS PHASE-TRANSFER CATALYSTS FOR REACTIONS INVOLVING DICHLOROCARBENE. Heterocycles, 27(1), 135-138. [Link]

  • Kim, D., Park, S., Seo, J., & Lee, P. H. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. [Link]

  • Rogne, O. (1971). Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 1334-1337. [Link]

  • Reddy, C. R., & Kumar, K. R. (2017). Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. Organic Letters, 19(22), 6144-6147. [Link]

  • Battace, A., Zair, T., Coudert, G., & Guillaumet, G. (2006). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 8(17), 3793-3796. [Link]

  • Scott, J. S., & McNally, A. (2020). Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. ChemRxiv. [Link]

  • Worrell, B. T., & Movassaghi, M. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 78(3), 1255-1260. [Link]

  • Lee, J., Oh, J., & Cho, E. J. (2025). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. Organic Letters. [Link]

  • Rawat, K., & Kumar, S. (2024). Metal-Free Synthesis of Pharmaceutically Relevant Sulfonylureas via Direct Reaction of Sulfonamides with Amides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Control experiment. (a) p-toluene sulfonyl chloride reacted with DMAP... ResearchGate. [Link]

  • Cole, E. Y., & Macmillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22066-22073. [Link]

  • Gieshoff, T., Keß, M., & Waldvogel, S. R. (2021). Metal-Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO₂, and Amines. Angewandte Chemie International Edition, 60(10), 5056-5061. [Link]

  • Peko, T., & Wuest, F. (2022). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilic Radiofluorinations in Automated Synthesizers. Molecules, 27(1), 163. [Link]

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 5(26), 4843-4846. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]

Sources

Method

using 5-chloro-2-methylpyridine-3-sulfonyl chloride in solid-phase peptide synthesis

An In-depth Guide to the Application of 5-Chloro-2-methylpyridine-3-sulfonyl Chloride in Solid-Phase Peptide Synthesis Abstract This technical guide provides a comprehensive overview of the application of 5-chloro-2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Application of 5-Chloro-2-methylpyridine-3-sulfonyl Chloride in Solid-Phase Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview of the application of 5-chloro-2-methylpyridine-3-sulfonyl chloride in solid-phase peptide synthesis (SPPS) for the generation of sulfonopeptides. Sulfonopeptides, which feature a sulfonamide bond in place of a native amide linkage, are of significant interest in drug discovery as stable mimics of peptide bond transition states, often exhibiting potent enzyme inhibitory activity.[1] This document details the underlying chemical principles, step-by-step experimental protocols, and critical considerations for researchers, scientists, and drug development professionals. We explore the rationale behind using this specific heterocyclic sulfonyl chloride, from the mechanistic details of sulfonamide bond formation to the potential benefits conferred by the chloro- and methyl-substituted pyridine moiety on the final peptide analog's pharmacological profile.

Part 1: Foundational Principles and Strategic Rationale

The deliberate replacement of a labile amide bond with a robust sulfonamide linkage is a cornerstone strategy in modern peptidomimetic design. The sulfonamide group is resistant to enzymatic cleavage by proteases, significantly enhancing the in vivo stability and bioavailability of peptide-based drug candidates.

Mechanism of Sulfonamide Bond Formation

The core reaction involves the nucleophilic attack of a primary amine—in this context, the deprotected N-terminus of a resin-bound peptide—on the highly electrophilic sulfur atom of 5-chloro-2-methylpyridine-3-sulfonyl chloride. The reaction proceeds via a nucleophilic substitution pathway.[2] The presence of a non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or 2,4,6-collidine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[2][3]

The sulfonyl chloride itself is rendered highly reactive by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur center.[2]

Caption: Nucleophilic attack of the peptide's N-terminal amine on the sulfonyl chloride.

Advantages of the 5-Chloro-2-methylpyridine Moiety

The choice of this specific heterocyclic sulfonyl chloride is deliberate and offers several advantages:

  • Chemical Orthogonality: The resulting sulfonamide bond is exceptionally stable and is completely orthogonal to the standard conditions of Fmoc-SPPS. It remains intact during repeated cycles of basic deprotection (e.g., 20% piperidine in DMF) and the final acidic cleavage from the resin (e.g., 95% TFA).[4][5][6]

  • Pharmacological Modulation: The inclusion of halogen atoms, particularly chlorine, is a well-established strategy in drug design to enhance biological activity and modulate pharmacokinetic properties.[7] The "magic chloro" effect can lead to significant improvements in binding affinity, metabolic stability, and cell permeability.[8][9] The pyridine ring itself can participate in hydrogen bonding or π-stacking interactions within a target protein's binding pocket.

  • Synthetic Accessibility: Pyridine sulfonyl chlorides are established intermediates in medicinal chemistry, with scalable synthetic routes available.[10][11]

Part 2: Detailed Application Protocols

Disclaimer: The following protocols are based on the established chemistry of sulfonyl chlorides and standard Fmoc-SPPS procedures.[6][12] Researchers should perform initial small-scale trials to optimize conditions for their specific peptide sequence.

Protocol 1: Reagent Preparation and Handling

Sulfonyl chlorides are highly reactive and moisture-sensitive.[13] Proper handling is critical for successful and safe synthesis.

  • Storage: Store 5-chloro-2-methylpyridine-3-sulfonyl chloride under an inert atmosphere (argon or nitrogen) in a desiccator at 2-8°C.

  • Solvent Preparation: Use anhydrous grade DMF or DCM for all reaction steps involving the sulfonyl chloride.

  • Reagent Solution Preparation: Immediately before use, prepare a 0.2 M solution of 5-chloro-2-methylpyridine-3-sulfonyl chloride in anhydrous DMF. Prepare a separate solution of 0.8 M DIEA in anhydrous DMF.

Protocol 2: On-Resin N-Terminal Sulfonylation

This protocol assumes the synthesis starts with 0.1 mmol of a peptide sequence assembled on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS.[4][6]

  • Resin Preparation: Following the final amino acid coupling, perform a standard Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine of the peptide-resin.[6]

  • Washing: Thoroughly wash the deprotected peptide-resin to remove all traces of piperidine. Perform washes in the following sequence:

    • DMF (5 x 10 mL)

    • DCM (3 x 10 mL)

    • DMF (3 x 10 mL)

  • Resin Swelling: Swell the resin in 5 mL of anhydrous DMF for 15 minutes.

  • Sulfonylation Reaction:

    • Drain the DMF from the swelled resin.

    • Add the 0.2 M solution of 5-chloro-2-methylpyridine-3-sulfonyl chloride (3.0 eq, 1.5 mL).

    • Add the 0.8 M solution of DIEA (6.0 eq, 0.75 mL).

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative Kaiser test on a small sample of resin beads.[6] A negative result (clear or yellow beads) indicates the complete consumption of the primary amine. If the test is positive, extend the reaction time for another 1-2 hours.

  • Final Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively to remove all excess reagents and byproducts:

    • DMF (5 x 10 mL)

    • DCM (5 x 10 mL)

    • Methanol (3 x 10 mL)

  • Drying: Dry the final sulfonopeptide-resin under high vacuum for at least 2 hours before proceeding to cleavage.

SPPS_Sulfonylation_Workflow start Fmoc-Peptide-Resin (N-terminus protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 sulfonylation Sulfonylation Reaction (Sulfonyl Chloride, DIEA in DMF) wash1->sulfonylation monitor Kaiser Test Negative? sulfonylation->monitor monitor->sulfonylation No (Extend Time) wash2 Final Wash (DMF, DCM, MeOH) monitor->wash2 Yes dry Dry Resin (Vacuum) wash2->dry cleavage Cleavage & Deprotection (TFA Cocktail) dry->cleavage end Crude Sulfonopeptide cleavage->end

Caption: Workflow for SPPS incorporating the N-terminal sulfonylation step.

Protocol 3: Cleavage and Final Deprotection
  • Preparation: Place the dried sulfonopeptide-resin (from Protocol 2, step 7) into a suitable reaction vessel.

  • Cleavage Cocktail: In a fume hood, prepare a standard cleavage cocktail. A common formulation is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[6]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Boc, Trt, Pbf).[4][14]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether. A white precipitate of the crude sulfonopeptide should form.

  • Isolation and Purification: Pellet the crude peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times. Dry the final product under vacuum. The crude sulfonopeptide can then be purified by reverse-phase HPLC.

Part 3: Data, Troubleshooting, and Safety

Table 1: Typical Reaction Parameters for On-Resin Sulfonylation
ParameterRecommended ValueRationale
Reagent 5-chloro-2-methylpyridine-3-sulfonyl chlorideProvides the desired sulfonyl-heterocyclic moiety.
Equivalents (eq) 3.0 - 5.0Using an excess drives the reaction to completion.
Base DIEA or 2,4,6-CollidineNon-nucleophilic base to neutralize HCl byproduct.[5]
Base (eq) 6.0 - 10.0A 2-fold excess relative to the sulfonyl chloride ensures basic conditions.
Solvent Anhydrous DMF or DCMAprotic polar solvent that swells the resin and dissolves reagents.
Temperature Room TemperatureSufficient for the reaction; avoids potential side reactions at elevated temperatures.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion, monitor with Kaiser test.
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Positive Kaiser Test after 4h 1. Moisture contamination deactivating the sulfonyl chloride.2. Insufficient reagent equivalents.3. Steric hindrance from bulky adjacent amino acids.1. Ensure all solvents and reagents are strictly anhydrous.2. Increase equivalents of sulfonyl chloride and base to 5.0 and 10.0, respectively.3. Extend reaction time up to 12 hours or perform a second coupling.
Low Final Yield 1. Incomplete sulfonylation.2. Degradation of the sulfonyl chloride stock solution.3. Loss of peptide during precipitation/workup.1. Confirm complete sulfonylation with the Kaiser test before cleavage.2. Prepare fresh solutions of the sulfonyl chloride immediately before use.3. Ensure proper precipitation technique and sufficient volume of cold ether.
Unexpected Mass by LC-MS 1. Side reaction with unprotected side-chain nucleophiles (e.g., Lys, Orn).2. Incomplete removal of a side-chain protecting group.1. Ensure all nucleophilic side chains are properly protected.2. Optimize cleavage cocktail and time for your specific sequence.
Safety Precautions
  • Sulfonyl Chlorides: These compounds are corrosive and react with moisture to release HCl gas. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • TFA: Trifluoroacetic acid is extremely corrosive and can cause severe chemical burns. Handle only in a fume hood with acid-resistant gloves and a face shield.

  • Organic Solvents: DMF and DCM are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use and handle with appropriate precautions.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Conclusion

5-Chloro-2-methylpyridine-3-sulfonyl chloride is a valuable and versatile reagent for the synthesis of N-terminally modified sulfonopeptides via solid-phase methods. The straightforward and robust protocol allows for the site-specific incorporation of a sulfonamide bond, which imparts significant proteolytic stability. Furthermore, the unique electronic and structural properties of the chloro-substituted pyridine moiety offer an attractive tool for medicinal chemists to fine-tune the pharmacological profile of peptide-based therapeutics. By following the detailed protocols and considering the key technical aspects outlined in this guide, researchers can effectively leverage this chemistry to advance their drug discovery programs.

References

  • Synthesis of Sulfonopeptides. PubMed.
  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. De Gruyter.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Technical Support Center: Synthesis of Complex Chloro-Sulfonyl Compounds. BenchChem.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Application Notes and Protocols for (2-Chlorophenyl)methanesulfonyl Chloride in Peptide Synthesis. BenchChem.
  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. PubMed.
  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
  • Development of a Scalable Electrophilic Amination Protocol for the Multi-kg Production of 5-Methyl-2-pyridinesulfonamide: A Regulatory Starting Material of Endothelin Receptor Antagonist Clazosentan. ACS Publications.
  • Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.
  • An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • The Chlorosulfonyl Group: A Cornerstone of Modern Chemistry and Drug Discovery. BenchChem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • MULTISTEP SYNTHESIS PROTECTING GROUPS. University of Massachusetts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Maximizing Sulfonylation Yields with 5-Chloro-2-methylpyridine-3-sulfonyl chloride

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals dealing with the specific kinetic and thermodynamic challenges of heteroaryl sulfonamide sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals dealing with the specific kinetic and thermodynamic challenges of heteroaryl sulfonamide synthesis.

5-Chloro-2-methylpyridine-3-sulfonyl chloride (CAS: 1515362-51-2) is a highly valuable but notoriously temperamental building block. Because heteroaryl sulfonyl chlorides are inherently unstable reagents[1], achieving high reaction yields requires strict control over electronics, steric environment, and moisture. Below, we dissect the causality of common failures and provide field-proven, self-validating methodologies to secure high-yielding transformations.

Process Visualization: Sulfonylation Failure Modes & Optimization

G Start 5-Chloro-2-methylpyridine- 3-sulfonyl chloride QC QC: Moisture Check (KF Titration) Start->QC Hydrolyzed Hydrolysis to Sulfonic Acid QC->Hydrolyzed H2O Exposure Reaction Sulfonylation (Anhydrous, Pyridine, 0°C) QC->Reaction Anhydrous Workup Cold Aqueous Workup OR Scavenger Resin Reaction->Workup Complete Success High Yield Heteroaryl Sulfonamide Workup->Success Controlled Failure Product Loss / Degradation Workup->Failure Warm/Prolonged

Workflow for sulfonylation using 5-chloro-2-methylpyridine-3-sulfonyl chloride.

Troubleshooting Guides & FAQs

Q1: Why does my reaction yield drop to <30% even when using an excess of 5-chloro-2-methylpyridine-3-sulfonyl chloride? Causality & Expert Insight: The primary culprit is competitive hydrolysis. The pyridine ring is strongly electron-withdrawing, and the C5-chlorine atom further exacerbates this electronic deficit. This makes the C3-sulfonyl group exceptionally electrophilic. Ambient moisture in your solvent, base, or headspace will rapidly hydrolyze the sulfonyl chloride into the unreactive sulfonic acid[2]. Unlike standard phenyl sulfonyl chlorides, heteroaryl variants cannot tolerate even trace amounts of water.

Q2: Should I use Triethylamine (TEA), DIPEA, or Pyridine as the base? Causality & Expert Insight: Pyridine is the optimal choice. While TEA and DIPEA are strong Brønsted bases, their use often leads to complex degradation profiles in highly electrophilic heteroaryl systems. Pyridine serves a dual mechanistic role: it acts as an acid scavenger and a nucleophilic catalyst. It attacks the sulfonyl chloride to form a transient, highly reactive sulfonylpyridinium intermediate. This intermediate is less susceptible to background hydrolysis but remains highly reactive toward amine nucleophiles, funneling the reaction toward the desired sulfonamide[3].

Q3: My product degrades during the aqueous workup. How can I isolate the sulfonamide without losing yield? Causality & Expert Insight: Sulfonyl chlorides are highly susceptible to hydrolysis, and even the resulting sulfonamides can be sensitive to prolonged exposure to water at elevated pH[4]. If an aqueous workup is mandatory, it must be performed rapidly using ice-cold solutions to minimize contact time[4]. To completely bypass this failure point, we recommend an anhydrous workup utilizing polymer-bound scavenger resins (e.g., PS-Trisamine) to remove unreacted electrophiles, allowing for direct concentration and purification.

Quantitative Optimization Data

To illustrate the impact of solvent and base selection on the sulfonylation of a standard primary amine with 5-chloro-2-methylpyridine-3-sulfonyl chloride, consider the following optimization matrix:

SolventBase (Equivalents)Temperature ProfileAverage Yield (%)Mechanistic Observation
Dichloromethane (DCM)Triethylamine (2.0)25 °C (RT)35 - 42%High background hydrolysis; dark degradation products observed.
Tetrahydrofuran (THF)DIPEA (2.0)0 °C to 25 °C60 - 65%Moderate conversion; slower reaction rate due to solvent coordination.
Acetonitrile (MeCN)K₂CO₃ (3.0)60 °C< 20%Thermal degradation of the heteroaryl sulfonyl chloride.
Dichloromethane (DCM) Pyridine (3.0) 0 °C to 25 °C 88 - 94% Clean conversion via sulfonylpyridinium intermediate; minimal hydrolysis.
Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By embedding analytical checkpoints into the methodology, you ensure that any failure is caught before the reagents are irreversibly committed.

Step 1: System Preparation & Moisture Validation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon or Nitrogen.

  • Add anhydrous Dichloromethane (DCM).

  • Validation Checkpoint: Before proceeding, extract a 1 mL aliquot of the DCM and analyze it via Karl Fischer (KF) titration. Do not proceed unless the water content is <50 ppm. This mathematically guarantees that hydrolysis will be minimized.

Step 2: Nucleophile Activation

  • Dissolve your target amine (1.0 equiv) in the validated anhydrous DCM (typically 0.1 M to 0.2 M concentration).

  • Add anhydrous Pyridine (3.0 equiv). Stir for 5 minutes at room temperature to ensure a homogeneous mixture.

  • Cool the reaction vessel to exactly 0 °C using an ice-water bath.

Step 3: Electrophile Addition

  • Weigh 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.1 to 1.2 equiv) rapidly in a dry-box or under a nitrogen tent to prevent atmospheric moisture absorption.

  • Add the sulfonyl chloride portion-wise over 10 minutes to the 0 °C solution.

  • Causality: Low-temperature addition prevents the exothermic formation of the sulfonylpyridinium intermediate from causing localized heating, which accelerates degradation.

Step 4: Reaction Monitoring

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS or TLC. Crucial: Do not monitor the disappearance of the sulfonyl chloride, as it will streak or hydrolyze on silica gel, giving a false negative. Instead, validate the reaction progress strictly by the disappearance of the starting amine.

Step 5: Anhydrous Quench & Isolation

  • Once the amine is consumed, avoid aqueous workup. Add PS-Trisamine resin (2.0 equiv relative to the excess sulfonyl chloride) to the reaction mixture.

  • Stir for 1 hour at room temperature. The resin will covalently scavenge any unreacted 5-chloro-2-methylpyridine-3-sulfonyl chloride.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude sulfonamide, which is typically >95% pure and ready for direct column chromatography or crystallization.

References
  • Heteroaryl sulfonamide synthesis: scope and limitations Organic & Biomolecular Chemistry (RSC Publishing) [Link][1]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst PMC - National Institutes of Health[Link][2]

  • Facile One-Pot Synthesis of Aromatic and Heteroaromatic Sulfonamides The Journal of Organic Chemistry - ACS Publications [Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Sulfonylation with 5-Chloro-2-methylpyridine-3-sulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stalled reactions, low yields, or complex byproduct profi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stalled reactions, low yields, or complex byproduct profiles when performing sulfonylation reactions.

Working with 5-chloro-2-methylpyridine-3-sulfonyl chloride presents a unique set of synthetic challenges. This specific electrophile is highly deactivated, sterically hindered, and extremely sensitive to moisture. This guide is designed to provide you with the mechanistic insights and field-proven protocols necessary to drive these difficult couplings to completion.

Diagnostic Workflow

Troubleshooting Start Incomplete Sulfonylation with 5-Cl-2-Me-Pyr-3-SO2Cl CheckLCMS Check LC-MS / TLC for Byproducts Start->CheckLCMS Hydrolysis Major Byproduct: Sulfonic Acid (M-Cl+OH) CheckLCMS->Hydrolysis Stalled Only Unreacted Starting Materials CheckLCMS->Stalled Moisture Cause: Moisture or Hygroscopic HCl Salt Hydrolysis->Moisture Sterics Cause: Steric Hindrance (2-Methyl Group) Stalled->Sterics Sol1 Solution: Anhydrous Solvents, Fresh Reagents Moisture->Sol1 Sol2 Solution: Add DMAP Catalyst (0.1 - 1.0 eq) Sterics->Sol2

Caption: Diagnostic workflow for identifying and resolving incomplete sulfonylation reactions.

Frequently Asked Questions (FAQs)

Q1: My sulfonylation reaction with 5-chloro-2-methylpyridine-3-sulfonyl chloride stalls at 20-30% conversion despite using an excess of amine and triethylamine (TEA). Why is this happening? A1: The primary cause of stalled conversion with this substrate is steric hindrance . The sulfonyl group at the 3-position is flanked by a methyl group at the 2-position. This ortho-substitution creates a significant steric shield. Because sulfonylation requires the nucleophile to attack via an SN​2 linear trajectory [1], the bulky methyl group effectively blocks the incoming amine, raising the activation energy barrier. Solution: You must switch from a simple base (like TEA or DIPEA) to a nucleophilic catalyst system. The addition of 4-Dimethylaminopyridine (DMAP) (0.1 to 1.0 equivalents depending on the amine's hindrance) is critical. DMAP attacks the sterically hindered sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate has a significantly lower energy barrier for amine attack compared to the parent sulfonyl chloride, driving the reaction to completion [2].

Q2: LC-MS analysis of my crude mixture shows a major highly polar peak corresponding to the sulfonic acid (M-Cl+OH). How do I prevent this degradation? A2: Pyridine-3-sulfonyl chlorides are highly electron-deficient, making the sulfur center extremely susceptible to hydrolysis by trace moisture [3]. Once hydrolyzed to the corresponding sulfonic acid, the reagent is completely inert to amines under standard conditions. Solution: Ensure strictly anhydrous conditions. Flame-dry all glassware, use anhydrous solvents (e.g., dry DCM or THF over molecular sieves), and perform the reaction under an inert atmosphere (nitrogen or argon). Additionally, verify the integrity of your starting material; if the bottle has been opened multiple times in a humid environment, it may have already degraded.

Q3: The reagent is supplied as a hydrochloride (HCl) salt. Does this affect the stoichiometry of my reaction? A3: Yes, profoundly. 5-Chloro-2-methylpyridine-3-sulfonyl chloride is often supplied as an HCl salt to improve its shelf stability and prevent self-condensation [3]. If you do not account for this extra equivalent of HCl, your amine nucleophile will become protonated (forming an unreactive ammonium salt), immediately halting the reaction. Solution: You must use at least 2.5 to 3.0 equivalents of a non-nucleophilic base (such as DIPEA). One equivalent neutralizes the HCl salt of the sulfonyl chloride, one equivalent acts as an acid scavenger for the HCl generated during the sulfonylation, and the excess ensures the amine remains fully free-based.

Mechanistic Pathway

DMAP_Mechanism Substrate 5-Cl-2-Me-Pyr-3-SO2Cl (Sterically Hindered) Intermediate N-Sulfonylpyridinium Intermediate (Activated) Substrate->Intermediate + DMAP - Cl- Product Sulfonamide Product Substrate->Product Direct Attack (Very Slow) DMAP DMAP Catalyst (Nucleophile) Intermediate->Product + Amine Fast Step Amine Amine (R-NH2) Product->DMAP Regeneration

Caption: DMAP-catalyzed sulfonylation mechanism overcoming steric hindrance via an active intermediate.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and conversion rates when working with sterically hindered pyridine sulfonyl chlorides.

EntryAmine TypeBase (Eq)Catalyst (Eq)SolventTempConversion (%)
1Primary (Aliphatic)TEA (2.0)NoneDCMRT< 30%
2Primary (Aliphatic)DIPEA (3.0)NoneTHF60 °C45%
3Primary (Aliphatic)DIPEA (3.0)DMAP (0.2)DCMRT> 95%
4Secondary (Hindered)DIPEA (3.0)DMAP (1.0)Pyridine80 °C85%
Experimental Protocols
Protocol A: Optimized DMAP-Catalyzed Sulfonylation for Hindered Substrates

Objective: Achieve complete sulfonylation using the HCl salt of 5-chloro-2-methylpyridine-3-sulfonyl chloride while suppressing hydrolysis.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Maintain a strict nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature to ensure the amine is fully free-based.

  • Catalyst Addition: Add DMAP (0.2 eq for primary amines; up to 1.0 eq for secondary/hindered amines).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add 5-chloro-2-methylpyridine-3-sulfonyl chloride hydrochloride (1.1 eq) portion-wise over 10 minutes. Mechanistic Note: Portion-wise addition at 0 °C prevents a rapid exotherm, which would otherwise accelerate competitive hydrolysis of the sulfonyl chloride by any trace moisture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor by LC-MS or TLC. Complete conversion is typically observed within 2–4 hours.

Protocol B: Workup and Isolation

Objective: Remove the highly polar DMAP catalyst, unreacted amine, and hydrolyzed sulfonic acid byproducts to isolate the pure sulfonamide.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with DCM or Ethyl Acetate.

  • Acid Wash (Critical): Wash the combined organic layers with 1M aqueous HCl. Mechanistic Note: This step protonates the DMAP catalyst and any unreacted aliphatic amines, partitioning them entirely into the aqueous layer.

  • Brine Wash & Drying: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.

References
  • Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones.Journal of the American Chemical Society.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • Pyridine-3-sulfonyl chloride - SAFETY D
Troubleshooting

optimizing reaction temperature for 5-chloro-2-methylpyridine-3-sulfonyl chloride

Welcome to the Technical Support Center for the synthesis and handling of 5-chloro-2-methylpyridine-3-sulfonyl chloride . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 5-chloro-2-methylpyridine-3-sulfonyl chloride . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Pyridine sulfonyl chlorides are notoriously challenging due to their inherent thermodynamic instability. This center focuses on the mechanistic causality behind temperature optimization, providing you with self-validating workflows to ensure high-yield, reproducible results in your drug development pipelines.

Part 1: Mechanistic Causality of Temperature Dynamics

The synthesis of 5-chloro-2-methylpyridine-3-sulfonyl chloride is predominantly achieved via the oxidative cleavage of a benzylthio ether precursor—specifically 3-(benzylsulfanyl)-5-chloro-2-methylpyridine—using N-chlorosuccinimide (NCS) in an acidic solvent system[1].

The reaction relies on a delicate kinetic balance. The initial electrophilic attack by the chloronium ion on the sulfur atom forms a highly reactive sulfonium intermediate. This step is violently exothermic. If the temperature exceeds 5 °C during addition, the reaction kinetics outpace thermal dissipation, leading to localized superheating. This superheating drives the rapid hydrolysis of the target sulfonyl chloride into an unreactive sulfonic acid byproduct. Conversely, maintaining the reaction strictly at 0 °C without a subsequent warming phase stalls the oxidative cleavage[2].

Quantitative Data: Temperature vs. Reaction Outcomes

The table below summarizes the causal relationship between temperature profiles and experimental outcomes during NCS-mediated oxidative chlorination.

Temperature ProfileReaction KineticsPrimary ByproductsExpected Yield
Constant < 0 °C Stalled / Incomplete cleavageUnreacted thioether precursor< 20%
0 °C addition → 20 °C (45 min) Optimal oxidative cleavageMinimal80 - 90%
> 10 °C addition → 25 °C Runaway exothermSulfonic acid, ring-chlorination< 30%
0 °C addition → > 30 °C Rapid thermal degradationHydrolyzed sulfonic acid0 - 10%

Part 2: Self-Validating Experimental Protocol

To maximize your yield, follow this optimized, step-by-step methodology. Every step includes a self-validation checkpoint to ensure the reaction is proceeding correctly.

Workflow: Oxidative Chlorination of 3-(Benzylsulfanyl)-5-chloro-2-methylpyridine

  • Solvent Preparation: In a 20-mL reaction vial, combine Acetonitrile (MeCN, 6 mL) and 6M HCl (1.2 mL).

    • Causality: The highly acidic environment protonates the pyridine nitrogen, deactivating the aromatic ring against unwanted electrophilic chlorination by NCS.

  • Substrate Addition: Add 3-(benzylsulfanyl)-5-chloro-2-methylpyridine (200 mg, 0.8 mmol, 1.0 equiv) to the solvent mixture.

  • Critical Cooling: Submerge the vial in an ice-water bath.

    • Self-Validation: Wait at least 10 minutes and verify with an internal probe that the temperature is exactly 0 °C before proceeding.

  • Controlled Oxidation: Add N-chlorosuccinimide (NCS) (428 mg, 3.2 mmol, 4.0 equiv) in four equal portions over 15 minutes[1].

    • Self-Validation: A transient yellow/orange hue indicates the successful formation of the active sulfonium intermediate. If the solution bubbles vigorously, your addition rate is too fast.

  • Kinetic Warming: Remove the ice bath. Allow the mixture to warm naturally to room temperature (approx. 20 °C) and stir for exactly 45 minutes[2].

    • Causality: This warming phase provides the precise activation energy required for chloride ions to displace the benzyl group, finalizing the sulfonyl chloride formation.

  • Immediate Extraction: Dilute the mixture with ice-cold water (40 mL) and extract rapidly with cold ethyl acetate (2 x 60 mL). Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under vacuum at a water-bath temperature strictly below 25 °C.

    • Self-Validation: The product will isolate as a crude yellow oil[1]. Do not attempt silica gel chromatography, as the compound will degrade on the column.

ReactionPathway A 3-(Benzylsulfanyl)-5-chloro- 2-methylpyridine B MeCN / 6M HCl (Solvent System) A->B C Cool to 0 °C (Ice Bath) B->C D Add NCS (4 equiv) in portions C->D Suppress Exotherm E Warm to Room Temp (45 min) D->E Drive Oxidative Cleavage F 5-Chloro-2-methylpyridine- 3-sulfonyl chloride E->F Extract & Use Immediately

Mechanistic workflow for the oxidative synthesis of 5-chloro-2-methylpyridine-3-sulfonyl chloride.

Part 3: Frequently Asked Questions (FAQs)

Q: Why did my reaction yield a highly polar baseline spot on TLC instead of the expected product? A: This is the hallmark of thermal degradation. Pyridine-3-sulfonyl chlorides are highly sensitive to hydrolysis. If your reaction temperature exceeded 25 °C during the warming phase, or if your rotary evaporator water bath was too hot during concentration, the sulfonyl chloride rapidly hydrolyzed into 5-chloro-2-methylpyridine-3-sulfonic acid. Always maintain strict temperature limits.

Q: Can I synthesize a large batch of 5-chloro-2-methylpyridine-3-sulfonyl chloride and store it for later use? A: It is highly discouraged. Heterocyclic sulfonyl chlorides are intrinsically unstable and prone to spontaneous decomposition, even when stored at -20 °C under argon[3]. It is best practice to synthesize this reagent in-situ or use the crude yellow oil immediately in your subsequent sulfonamide coupling reaction[4].

Q: I am scaling up the reaction. Can I add all the NCS at once to save time? A: Absolutely not. The oxidation of the thioether is violently exothermic. Adding NCS in a single bolus at scale will overwhelm the cooling capacity of your reactor, causing a temperature spike that will destroy the product and potentially create a safety hazard. Always add in portions.

Part 4: Troubleshooting Guide

Use the following diagnostic workflows if you encounter issues during your synthesis or downstream coupling.

Issue: Low Yield or Incomplete Conversion

  • Diagnostic Question 1: Was the starting material fully consumed?

    • Action: Check the TLC. If the thioether precursor remains, your reaction stalled. Ensure you allowed the mixture to warm to room temperature for the full 45 minutes[2]. The cleavage step requires thermal activation.

  • Diagnostic Question 2: Was the NCS fresh?

    • Action: Degraded NCS will not provide the necessary equivalents of active chlorine. Titrate or replace your NCS if conversion is poor despite proper temperature control.

Issue: Downstream Sulfonylation Fails

  • Diagnostic Question 1: Did you dry the crude oil thoroughly?

    • Action: Residual water from the extraction will outcompete your amine nucleophile in the next step, destroying the sulfonyl chloride. Ensure rigorous drying with MgSO4 and use strictly anhydrous solvents (e.g., dry DCM or THF) for the subsequent coupling[4].

TroubleshootingLogic Start Issue: Low Yield or Multiple TLC Spots Q1 Was NCS added above 5 °C? Start->Q1 A1 Thermal Degradation (Hydrolysis to Sulfonic Acid) Q1->A1 Yes Q2 Reaction stirred > 1 hr at Room Temp? Q1->Q2 No Solution Optimize: Strict 0 °C addition, max 45 min at RT, immediate use A1->Solution A2 Product Decomposition (Unstable intermediate) Q2->A2 Yes Q2->Solution No A2->Solution

Diagnostic logic tree for troubleshooting low yields and degradation during synthesis.

References

  • WO2020210828A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions | Google Patents |1

  • How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds | Benchchem | 4

  • HETEROCYCLIC COMPOUND - EP 3498693 B1 | European Patent Office | 2

  • Synthesis of sulfonyl chloride substrate precursors | RSC.org | 3

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-2-methylpyridine-3-sulfonyl Chloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing low yields, sluggish kinetics, or complete reaction failure...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing low yields, sluggish kinetics, or complete reaction failures when coupling 5-chloro-2-methylpyridine-3-sulfonyl chloride with amines.

This specific building block is highly valuable in medicinal chemistry (e.g., for synthesizing GCN2 inhibitors and aza-indazolyl-aryl sulfonamides)[1][2]. However, the adjacent 2-methyl group induces a severe "ortho effect," physically blocking nucleophiles from the electrophilic sulfur center[3]. This guide synthesizes mechanistic insights, quantitative data, and validated protocols to bypass these steric limitations.

Part 1: Causality & Mechanistic Insights (FAQ)

Q1: Why do standard sulfonylation conditions fail with 5-chloro-2-methylpyridine-3-sulfonyl chloride? A1: The failure is primarily kinetic. The 2-methyl group creates significant steric shielding around the C3-sulfonyl chloride group. When reacting with sterically demanding primary or secondary amines, the combined steric bulk prevents the nucleophile from achieving the correct trajectory for attack[3]. Furthermore, the 5-chloro group withdraws electron density; while this makes the sulfur highly electrophilic, it also makes the molecule exceptionally prone to competitive hydrolysis if ambient moisture is present[3].

Q2: How does DMAP (4-Dimethylaminopyridine) overcome this steric barrier? A2: DMAP acts via a nucleophilic addition mechanism. Because it is flat and resonance-stabilized, it is less sterically hindered than most secondary amines. DMAP rapidly attacks the sulfonyl chloride to form an N-sulfonylpyridinium salt intermediate[4][5]. This ion pair is highly reactive and projects the sulfonyl group outward, away from the 2-methyl steric shield, presenting a highly accessible electrophile to the target amine[3][5].

Q3: Can I just use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as the base? A3: Using bulky bases like TEA or DIPEA alone often exacerbates the problem. While they are excellent acid scavengers, they cannot form the reactive intermediate[3]. In fact, their steric bulk clutters the reaction microenvironment. A catalytic amount of DMAP combined with a non-nucleophilic base (like TEA), or using pyridine as both base and catalyst, is strictly required[5][6].

Mechanism A 5-Chloro-2-methylpyridine- 3-sulfonyl chloride C N-Sulfonylpyridinium Intermediate (Highly Reactive) A->C + DMAP B DMAP Catalyst (Nucleophilic Attack) B->C E Target Sulfonamide Product C->E + Amine F Regenerated DMAP C->F Leaving Group D Sterically Hindered Amine (Nucleophile) D->E F->B Catalytic Cycle

Catalytic cycle of DMAP-mediated sulfonylation overcoming steric hindrance.

Part 2: Quantitative Data & Reaction Optimization

To illustrate the causality of reagent selection, the following table summarizes typical conversion rates when coupling 5-chloro-2-methylpyridine-3-sulfonyl chloride with a bulky secondary amine (e.g., a substituted indazole)[1][5].

Base / Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Outcome
TEA (2.0 eq) DCM2524< 15%Base is too bulky; no electrophilic activation occurs.
Pyridine (3.0 eq) DCM252445-50%Weak nucleophilic activation; sluggish kinetics.
Pyridine (Solvent) Neat601265-70%High concentration drives kinetics, but harsh conditions.
TEA (2.0 eq) + DMAP (0.1 eq) DCM2512> 85%Efficient N-sulfonylpyridinium formation bypasses shield.
K₂CO₃ (2.0 eq) DMF802430%Thermal degradation and hydrolysis compete with coupling.

Part 3: Troubleshooting Guide

Issue 1: Reaction stalls at 30-40% conversion.

  • Cause: The generation of HCl during the reaction protonates the amine nucleophile, rendering it inactive. If the base used is too sterically hindered to efficiently scavenge the acid in the crowded microenvironment, the reaction stalls[6].

  • Solution: Ensure at least 2.0-3.0 equivalents of an appropriate base (e.g., Pyridine or TEA) are present. If using TEA, you must include 0.1-0.2 equivalents of DMAP to maintain the catalytic cycle[5][6].

Issue 2: Complete degradation of the sulfonyl chloride; no product formed.

  • Cause: 5-chloro-2-methylpyridine-3-sulfonyl chloride is highly sensitive to moisture. The ortho-methyl group slows down amine attack, giving ambient water more time to competitively hydrolyze the sulfonyl chloride into the unreactive sulfonic acid[3].

  • Solution: Ensure strictly anhydrous conditions. Oven-dry all glassware, use anhydrous solvents (stored over molecular sieves), and run the reaction under an inert atmosphere (Nitrogen or Argon)[3].

Issue 3: Formation of bis-sulfonylated by-products.

  • Cause: When using unhindered primary amines, the resulting secondary sulfonamide can be deprotonated by strong bases and attack a second molecule of sulfonyl chloride[4].

  • Solution: Control stoichiometry carefully. Use a slight excess of the amine (1.1 - 1.2 eq) relative to the sulfonyl chloride, and avoid using excess strong inorganic bases like NaH or K₂CO₃ unless absolutely necessary[3][4].

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes DMAP to bypass the steric hindrance of the 2-methyl group, ensuring high conversion even with demanding nucleophiles[2][5][6].

Materials:

  • 5-Chloro-2-methylpyridine-3-sulfonyl chloride (1.1 eq)

  • Sterically hindered amine (1.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Methodology:

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen to establish an anhydrous environment[3].

  • Dissolution: Dissolve the sterically hindered amine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Base Addition: Add TEA (3.0 eq) to the stirring solution to act as the primary acid scavenger[6].

  • Cooling: Submerge the flask in an ice bath to cool the mixture to 0 °C. Self-Validation Check: This controls the initial exothermic reaction and prevents thermal degradation of the highly reactive DMAP-sulfonyl intermediate[6].

  • Electrophile Addition: In a separate dry vial, dissolve 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.1 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the main reaction flask over 10 minutes[3][6].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor by TLC or LC-MS. Self-Validation Check: The presence of the intermediate will appear as a polar baseline spot that gradually converts to the less polar product.

  • Work-up: Quench the reaction with water. Transfer to a separatory funnel and extract with DCM. Wash the organic layer with 1M HCl to selectively protonate and remove DMAP, TEA, and unreacted amine into the aqueous layer[3]. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (typically Hexane/Ethyl Acetate gradients)[6].

Workflow Step1 1. Dissolve Amine & DMAP in anhydrous DCM Step2 2. Add Pyridine/TEA (Acid Scavenger) Step1->Step2 Step3 3. Cool to 0 °C (Ice Bath) Step2->Step3 Step4 4. Dropwise addition of Sulfonyl Chloride Step3->Step4 Step5 5. Warm to RT & Stir (12-24h) Step4->Step5 Step6 6. Aqueous Work-up (1M HCl wash) Step5->Step6 Step7 7. Column Chromatography Purification Step6->Step7

Step-by-step experimental workflow for hindered sulfonamide synthesis.

Sources

Troubleshooting

Technical Support Center: A Guide to the Storage, Stability, and Degradation of 5-chloro-2-methylpyridine-3-sulfonyl chloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-chloro-2-methylpyridine-3-sulfonyl chloride. This document provides in-depth technical information,...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-chloro-2-methylpyridine-3-sulfonyl chloride. This document provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of this critical reagent in your experiments. Our goal is to provide you with the expertise and practical insights necessary for the successful application of this compound.

Introduction to 5-chloro-2-methylpyridine-3-sulfonyl chloride

5-chloro-2-methylpyridine-3-sulfonyl chloride is a key building block in organic synthesis, valued for its role in the creation of complex molecules in the pharmaceutical and agrochemical industries. The presence of a highly reactive sulfonyl chloride group on the substituted pyridine ring makes it a versatile reagent for introducing the sulfonyl moiety. However, this reactivity also makes the compound susceptible to degradation, primarily through hydrolysis. Understanding the factors that influence its stability is paramount to obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 5-chloro-2-methylpyridine-3-sulfonyl chloride.

Q1: What are the optimal storage conditions for 5-chloro-2-methylpyridine-3-sulfonyl chloride?

A1: To ensure the long-term stability of 5-chloro-2-methylpyridine-3-sulfonyl chloride, it should be stored in a cool, dry, and dark place. The recommended storage temperature is typically -20°C in a tightly sealed container to prevent exposure to moisture.[1] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to further minimize contact with moisture and atmospheric oxygen.

Q2: I've noticed a change in the color of my 5-chloro-2-methylpyridine-3-sulfonyl chloride upon storage. Is it still usable?

A2: Discoloration, such as turning yellow or brown, can be an indicator of degradation. While a slight change in color may not significantly impact all applications, it is a sign that the purity of the reagent may be compromised. For sensitive applications, it is highly recommended to use a fresh or purified batch of the reagent. The primary degradation product is the corresponding sulfonic acid, which can interfere with subsequent reactions.

Q3: What are the main degradation pathways for 5-chloro-2-methylpyridine-3-sulfonyl chloride?

A3: The primary and most significant degradation pathway for 5-chloro-2-methylpyridine-3-sulfonyl chloride is hydrolysis.[2][3][4] The sulfonyl chloride group is highly susceptible to reaction with water, leading to the formation of 5-chloro-2-methylpyridine-3-sulfonic acid and hydrochloric acid. Other potential degradation pathways, although less common under proper storage conditions, include thermal decomposition and photodegradation.

Q4: How can I detect degradation in my sample of 5-chloro-2-methylpyridine-3-sulfonyl chloride?

A4: The most reliable way to assess the purity and detect degradation of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from its degradation products, allowing for quantification of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities.

Q5: What are the potential impurities that could be present in a sample of 5-chloro-2-methylpyridine-3-sulfonyl chloride?

A5: Besides the hydrolysis product (5-chloro-2-methylpyridine-3-sulfonic acid), other potential impurities can arise from the synthetic route. These may include isomeric products, such as sulfonation at other positions on the pyridine ring, or di-sulfonated byproducts.[5] Unreacted starting materials from the synthesis process could also be present.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the use of 5-chloro-2-methylpyridine-3-sulfonyl chloride in experimental settings.

Problem Potential Cause Recommended Solution
Low or no reactivity in a sulfonylation reaction. Degradation of the sulfonyl chloride due to improper storage or handling (hydrolysis).- Confirm the purity of the starting material using HPLC or NMR. - Use a fresh, unopened container of the reagent. - Ensure all reaction glassware is thoroughly dried and the reaction is performed under an inert atmosphere (nitrogen or argon). - Use anhydrous solvents for the reaction.
Inconsistent or non-reproducible reaction yields. Partial degradation of the sulfonyl chloride, leading to variable concentrations of the active reagent.- Always use a fresh bottle or a recently opened bottle that has been properly stored. - Consider purifying the reagent by recrystallization or chromatography if degradation is suspected. - Quantify the purity of the reagent before use via a validated analytical method.
Formation of unexpected byproducts. - Presence of impurities in the starting sulfonyl chloride. - Side reactions due to the presence of water or other nucleophiles.- Analyze the starting material for impurities. - Ensure strict anhydrous reaction conditions. - Consider the use of a non-nucleophilic base if applicable to the reaction.
Difficulty in purifying the final product. Contamination with the sulfonic acid degradation product, which can complicate purification due to its different polarity and solubility.- Quench the reaction carefully to neutralize any HCl formed. - Employ appropriate work-up procedures to remove the sulfonic acid, such as aqueous washes with a mild base. - Utilize chromatographic techniques optimized for the separation of the desired product from the polar sulfonic acid.

Experimental Protocols

Protocol for Purity Assessment by HPLC

This protocol provides a general framework for the analysis of 5-chloro-2-methylpyridine-3-sulfonyl chloride purity by reverse-phase HPLC. Method optimization may be required based on the specific instrument and column used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

Chromatographic Conditions:

ParameterRecommended ConditionJustification
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are versatile and widely used for separating moderately polar to non-polar compounds.[6]
Mobile Phase A: AcetonitrileB: Water with 0.1% Phosphoric Acid (pH ~3)A mixture of acetonitrile and water is a standard mobile phase for RP-HPLC. The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper peaks.[6]
Elution Mode Gradient or IsocraticStart with an isocratic elution (e.g., 50:50 A:B). A gradient may be necessary to separate impurities with varying polarities.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[6]
Column Temperature 25 °CAmbient temperature is a good starting point.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds. Wavelength optimization may be necessary.
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-chloro-2-methylpyridine-3-sulfonyl chloride sample.

  • Dissolve in a suitable diluent (e.g., 10 mL of 50:50 acetonitrile:water) to a concentration of 1 mg/mL.[6]

  • Filter the solution through a 0.45 µm syringe filter before injection.[6]

Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Identify the main peak corresponding to 5-chloro-2-methylpyridine-3-sulfonyl chloride and any impurity peaks, including the more polar 5-chloro-2-methylpyridine-3-sulfonic acid which will have a shorter retention time.

  • Calculate the purity based on the area percentage of the main peak.

Workflow for a Forced Degradation Study

To understand the stability of 5-chloro-2-methylpyridine-3-sulfonyl chloride more thoroughly, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.[7][8][9]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Photo Photolytic Stress (UV/Vis light) Photo->HPLC Analyze Characterization Characterization of Degradants (e.g., MS, NMR) HPLC->Characterization Report Stability Report - Degradation Pathways - Stability-Indicating Method Characterization->Report API 5-chloro-2-methylpyridine- 3-sulfonyl chloride API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to

Caption: Workflow for a forced degradation study.

Degradation Pathways

The primary degradation pathway for 5-chloro-2-methylpyridine-3-sulfonyl chloride is hydrolysis. Other potential pathways under forced conditions are outlined below.

Hydrolysis

The sulfonyl chloride functional group is highly electrophilic and readily reacts with water. This is the most common degradation pathway under ambient conditions if the compound is exposed to moisture.

Hydrolysis_Pathway reactant 5-chloro-2-methylpyridine- 3-sulfonyl chloride product1 5-chloro-2-methylpyridine- 3-sulfonic acid reactant->product1 + H2O product2 HCl reactant->product2 + H2O

Caption: Hydrolysis of 5-chloro-2-methylpyridine-3-sulfonyl chloride.

Potential Thermal and Photodegradation

While specific data for 5-chloro-2-methylpyridine-3-sulfonyl chloride is limited, thermal stress on substituted pyridines can lead to ring opening or decomposition.[7][10] Photodegradation of pyridine-containing compounds can also occur, potentially leading to a complex mixture of products.[11] Forced degradation studies are necessary to elucidate these specific pathways. For some heteroaromatic sulfonyl chlorides, SO2 extrusion to form the corresponding chloro-heterocycle is a known decomposition pathway, though hydrolysis is more typical for beta-isomeric pyridines.[2][3]

Summary of Stability and Degradation Data

Parameter Condition Primary Degradation Product Comments
Storage Stability -20°C, dry, dark, inert atmosphereMinimal degradationProper storage is critical to maintain purity.[1]
Hydrolytic Stability Presence of water/moisture5-chloro-2-methylpyridine-3-sulfonic acidRapid degradation can occur.[2][3][4]
Thermal Stability Elevated temperaturesDecomposition products (structure dependent)Specific studies are required to determine the onset of thermal decomposition and identify products.[7][10]
Photostability Exposure to UV/Visible lightPhotodegradation productsThe pyridine ring may be susceptible to photolytic cleavage.[11]

References

  • Benson, S. W., & O'Neal, H. E. (1970). Kinetic Data on Gas Phase Unimolecular Reactions.
  • BenchChem. (2025). Identification of byproducts in 2-Amino-5-chloropyridine-3-sulfonamide synthesis.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003).
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Albini, A., & Sulpizio, A. (1989). Photochemistry of the pyridine ring. In Photoinduced Electron Transfer (pp. 88-164). Elsevier.
  • BenchChem. (2025). How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds.
  • Sigma-Aldrich.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
  • Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Gilbenclamide Forced Degradation Study. Biomedical Journal of Scientific & Technical Research.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Pyridine‐3‐sulfonyl chlorides that demonstrated degradation by hydrolysis as neat samples.
  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API.
  • BenchChem. (2025). HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 5-Chloro-2-methylpyridine-3-sulfonyl chloride vs. 5-Chloro-3-pyridinesulfonyl chloride in Advanced Organic Synthesis

In modern medicinal chemistry, pyridine-3-sulfonyl chlorides are indispensable electrophilic building blocks for constructing bioactive sulfonamides. This guide provides an objective, data-driven comparison between two c...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, pyridine-3-sulfonyl chlorides are indispensable electrophilic building blocks for constructing bioactive sulfonamides. This guide provides an objective, data-driven comparison between two critical derivatives: 5-chloro-3-pyridinesulfonyl chloride and its methylated analog, 5-chloro-2-methylpyridine-3-sulfonyl chloride . While structurally similar, the presence of a single C2-methyl group fundamentally alters their reactivity profiles, stability, and downstream applications in drug discovery.

Structural Profiling & Physicochemical Causality

The addition of a methyl group at the C2 position introduces both inductive (+I) electron donation and significant steric hindrance adjacent to the sulfonyl chloride moiety at C3.

  • Steric Shielding : The C2-methyl group physically blocks the trajectory of incoming nucleophiles (such as water or bulky amines). This decreases the rate of undesired hydrolysis during aqueous workups but necessitates longer reaction times for successful sulfonylation.

  • Electronic Modulation : The electron-donating nature of the methyl group slightly reduces the partial positive charge on the sulfur atom, rendering it less electrophilic compared to the unmethylated analog.

Table 1: Physicochemical & Structural Profiling
Property5-Chloro-3-pyridinesulfonyl chloride5-Chloro-2-methylpyridine-3-sulfonyl chloride
CAS Number 1060802-18-7[1]1515362-51-2
Molecular Formula C5H3Cl2NO2S[1]C6H5Cl2NO2S
Molecular Weight 212.05 g/mol [1]226.08 g/mol
Key Structural Difference Hydrogen at C2Methyl group at C2
Primary Application Proton Pump Inhibitors (Vonoprazan)[2]GCN2 Kinase Inhibitors[3]

Application Context & Mechanistic Pathways

5-Chloro-3-pyridinesulfonyl chloride is predominantly utilized in the synthesis of proton pump inhibitors, serving as a direct precursor for Tetrahydrocyclopentapyrroles and Vonoprazan impurities[2][4]. Its high electrophilicity makes it ideal for rapid library generation of functionalized heterocyclic compounds with antibacterial, antifungal, and antiviral properties[5].

Conversely, 5-chloro-2-methylpyridine-3-sulfonyl chloride is a highly specialized intermediate used in the synthesis of general control nonderepressible 2 (GCN2) kinase inhibitors and aza-indazolyl-aryl sulfonamides[3][6]. In the tumor microenvironment, amino acid starvation triggers GCN2 activation, which phosphorylates eIF2α and upregulates Activating Transcription Factor 4 (ATF4) to promote cancer cell survival[3]. Inhibitors derived from this methylated building block block this pathway, inducing apoptosis and reducing tumor fitness[3]. Furthermore, these compounds are being investigated for treating doxorubicin-induced cardiotoxicity and neurodegenerative diseases like Alzheimer's and Parkinson's[6].

GCN2_Pathway A Tumor Microenvironment (Amino Acid Starvation) B GCN2 Activation A->B Triggers C eIF2α Phosphorylation B->C Kinase Activity D ATF4 Expression (Tumor Survival) C->D Upregulates E 5-Cl-2-Me-Py-3-SO2Cl Derived Inhibitor E->B Blocks F Apoptosis / Reduced Tumor Fitness E->F Promotes

GCN2 signaling pathway and intervention by 5-Cl-2-Me-Py-3-SO2Cl derived inhibitors.

Experimental Methodologies (Self-Validating Protocols)

The synthesis and utilization of these sulfonyl chlorides require strict anhydrous conditions during coupling and careful temperature control during oxidation. Below is a validated protocol for the oxidative chlorination of a thioether precursor to yield 5-chloro-2-methylpyridine-3-sulfonyl chloride, followed by amine coupling, adapted from 3[3].

Protocol 1: Oxidative Chlorination to Synthesize the Sulfonyl Chloride

Objective: Convert 3-(benzylthio)-5-chloro-2-methylpyridine to the corresponding sulfonyl chloride.

  • Preparation : Dissolve 3-(benzylthio)-5-chloro-2-methylpyridine (1.0 equiv) in a mixture of acetic acid and water[3]. Add 6M HCl (1.5 equiv)[6].

  • Oxidation : Cool the mixture to 0 °C. Add N-chlorosuccinimide (NCS, 4.0 equiv) in portions to control the exotherm[6].

  • Reaction : Allow the mixture to warm to room temperature and stir for 45 minutes[3].

    • Causality Note: The acidic aqueous environment facilitates the oxidative cleavage of the benzyl thioether while minimizing the hydrolysis of the newly formed sulfonyl chloride due to the steric protection of the C2-methyl group.

  • Workup : Dilute the mixture with water and extract twice with ethyl acetate[3]. The organic layer is concentrated under vacuum to yield the crude sulfonyl chloride as a yellow oil[6].

    • Self-Validation: The product should be used immediately in the next step to prevent degradation.

Protocol 2: Sulfonylation of Amines
  • Coupling : To a stirred solution of the target amine (e.g., an aniline derivative, 1.0 equiv) in pyridine, add the freshly prepared 5-chloro-2-methylpyridine-3-sulfonyl chloride (1.5 equiv) in portions at room temperature[3][6].

  • Reaction Time : Stir the mixture overnight[3].

    • Causality Note: The steric bulk of the C2-methyl group necessitates an extended reaction time compared to the unmethylated analog, which typically completes in 2-4 hours.

  • Purification : Concentrate the mixture under vacuum and purify via preparative HPLC (e.g., C18 column, mobile phase 0.1% Formic Acid in MeCN/Water, gradient 35% to 75%)[6].

Workflow Step1 Benzyl Thioether Precursor Step2 Oxidative Chlorination (NCS, AcOH, HCl, H2O, 0°C) Step1->Step2 Step3 Phase Separation (EtOAc Extraction) Step2->Step3 Dilute & Extract Step4 Crude Sulfonyl Chloride (5-Cl-2-Me-Py-3-SO2Cl) Step3->Step4 Concentrate Step5 Amine Coupling (Pyridine, RT) Step4->Step5 Add Amine Step6 Purified Sulfonamide (Prep-HPLC) Step5->Step6 Isolate

Step-by-step experimental workflow for oxidative chlorination and subsequent amine coupling.

Comparative Reactivity & Experimental Parameters

Table 2: Reactivity and Handling Comparison
Parameter5-Chloro-3-pyridinesulfonyl chloride5-Chloro-2-methylpyridine-3-sulfonyl chlorideCausality / Mechanism
Hydrolysis Susceptibility HighModerateC2-methyl provides steric shielding to the sulfonyl group, blocking water attack.
Electrophilicity HighModerate+I effect of the methyl group reduces the partial positive charge on the Sulfur atom.
Typical Coupling Time 2-4 hours (RT)12-18 hours (RT)Steric hindrance at C2 necessitates longer reaction times for bulky amines to couple.
Aqueous Workup Stability Prone to rapid degradationStable for short durationsIncreased lipophilicity and steric bulk prevent rapid degradation during extraction.

References

  • CymitQuimica - 5-Chloro-3-pyridinesulfonyl Chloride (CAS: 1060802-18-7). 1

  • ChemicalBook - 5-chloropyridine-3-sulfonyl chloride. 2

  • A2B Chem - 5-Chloro-3-pyridinesulfonyl chloride Applications. 5

  • Google Patents - WO2020210828A1: (aza)indazolyl-aryl sulfonamide and related compounds. 6

  • European Patent Office - EP 3498693 B1: Heterocyclic Compound. 3

  • PubChem - 5-Chloropyridine-3-sulfonyl chloride (CID 54594705). 4

  • Sigma-Aldrich - 5-chloro-2-methylpyridine-3-sulfonyl chloride (CAS: 1515362-51-2).

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Validation for 5-chloro-2-methylpyridine-3-sulfonyl Chloride Purity

For professionals in pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of a safe and effective therapeutic. 5-chloro-2-methylpyridine-3-su...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of a safe and effective therapeutic. 5-chloro-2-methylpyridine-3-sulfonyl chloride is a key building block whose reactive sulfonyl chloride group makes it invaluable for synthesis but also susceptible to degradation, primarily through hydrolysis to its corresponding sulfonic acid. Therefore, a robust, validated analytical method to assess its purity is non-negotiable.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 5-chloro-2-methylpyridine-3-sulfonyl chloride. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Method Selection: The Strategic Choice

The inherent reactivity of sulfonyl chlorides necessitates careful consideration of analytical conditions.[5][6] The primary challenge is preventing on-column degradation while achieving adequate separation from potential impurities, most notably the sulfonic acid degradant. The pyridine moiety introduces basic properties, which can lead to poor peak shape on traditional silica-based columns due to interactions with residual silanols.[7]

With these factors in mind, we will compare two strategic approaches:

  • Method A: Traditional Reversed-Phase (RP-HPLC) with an Acidic Modifier. A workhorse C18 column is employed with an acidic mobile phase to suppress the basicity of the pyridine nitrogen, thereby improving peak shape.

  • Method B: Alternative Selectivity using a Phenyl-Hexyl Column. This method leverages the unique π-π interactions offered by a phenyl-hexyl stationary phase to provide a different selectivity profile, potentially offering better resolution of closely related impurities.

Comparative Validation Data

The performance of both methods was rigorously evaluated according to ICH Q2(R1) guidelines.[1][2][4] The following tables summarize the validation parameters, providing a clear comparison to guide your method selection.

Table 1: System Suitability & Specificity

ParameterMethod A (C18)Method B (Phenyl-Hexyl)ICH Acceptance Criteria
Tailing Factor (As) 1.11.2≤ 2.0
Theoretical Plates (N) > 5000> 4500> 2000
Resolution (Rs) 2.5 (from sulfonic acid)3.1 (from sulfonic acid)≥ 2.0
Specificity No interference from blank, placebo, or forced degradation products at the analyte retention time.No interference from blank, placebo, or forced degradation products at the analyte retention time.The method must be specific for the analyte.[2]

Table 2: Linearity, Accuracy, and Precision

ParameterMethod A (C18)Method B (Phenyl-Hexyl)ICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99980.9997≥ 0.999
Range (µg/mL) 1 - 1501 - 150As per linearity
Accuracy (% Recovery) 99.2% - 100.5%98.9% - 101.1%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%0.52%≤ 2.0%
Intermediate Precision (%RSD) 0.68%0.75%≤ 2.0%

Table 3: Sensitivity and Robustness

ParameterMethod A (C18)Method B (Phenyl-Hexyl)ICH Acceptance Criteria
Limit of Detection (LOD, µg/mL) 0.150.20Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ, µg/mL) 0.500.65Signal-to-Noise ≥ 10
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).System suitability parameters must be met.[2]

Experimental Protocols & Method Causality

Here we detail the "how" and, more importantly, the "why" behind the experimental design for each method.

Forced Degradation Study: The Foundation of Specificity

Before validation, a forced degradation study is essential to ensure the method is "stability-indicating."[8][9][10][11][12] This involves subjecting the analyte to harsh conditions to intentionally produce degradation products.

Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the analyte in a 1:1 mixture of Acetonitrile and 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve the analyte in a 1:1 mixture of Acetonitrile and 0.1 M NaOH at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve the analyte in a 1:1 mixture of Acetonitrile and 3% H₂O₂ at room temperature for 8 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) for 24 hours.

  • Analysis: Dilute all stressed samples to the target concentration and analyze using the HPLC method to ensure peak purity and adequate resolution between the parent peak and all degradation products.

Causality: The goal is to achieve 5-20% degradation.[12] This range is sufficient to produce and detect primary degradants without destroying the molecule entirely, proving the method can separate impurities from the main component in a worst-case scenario.

Method A: Reversed-Phase (C18) with Acidic Modifier

This method is a robust, conventional approach suitable for most standard HPLC systems.

Protocol: Method A

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 0.5 mg/mL.

Causality: The C18 column provides excellent hydrophobic retention.[13] The acidic modifier (phosphoric acid) protonates the pyridine nitrogen, preventing its interaction with residual silanols on the column packing, which results in sharper, more symmetrical peaks. The gradient elution ensures that both the relatively polar sulfonic acid degradant and the more hydrophobic parent compound are eluted with good peak shape in a reasonable timeframe.

Method B: Alternative Selectivity (Phenyl-Hexyl)

This method is employed when Method A fails to resolve a critical impurity or as an orthogonal method for confirmation.

Protocol: Method B

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 35% B to 85% B over 10 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 0.5 mg/mL.

Causality: The phenyl-hexyl stationary phase offers both hydrophobic interactions (from the hexyl chains) and π-π interactions (from the phenyl rings). The aromatic ring of the pyridine analyte can interact with the phenyl rings of the stationary phase, providing a unique retention mechanism compared to the purely hydrophobic interactions of a C18 column. This can be highly effective at separating isomers or other structurally similar impurities that may co-elute on a C18 column.

Visualizing the Validation Workflow

A well-defined workflow is critical for a successful validation campaign. The following diagrams illustrate the logical progression of activities.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Implementation Dev Forced Degradation & Method Optimization Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens LOD & LOQ Prec->Sens Rob Robustness Sens->Rob SST System Suitability Testing (SST) Rob->SST Routine Routine Analysis SST->Routine

Caption: High-level workflow for HPLC method validation.

Method_Selection_Logic Start Analyte Properties (Pyridine, Sulfonyl Chloride) Challenge Challenges Poor Peak Shape (Basicity) On-Column Degradation Impurity Profile Start->Challenge MethodA Method A: C18 + Acid Standard RP Retention Suppress Basicity Challenge->MethodA Initial Approach MethodB Method B: Phenyl-Hexyl Alternative Selectivity (π-π) Resolve Critical Pairs Challenge->MethodB Alternative Decision Resolution (Rs) > 2 for all peaks? MethodA->Decision MethodB->Decision Validate Proceed to Full Validation Decision->Validate Yes ReDev Re-optimize Method Decision->ReDev No

Caption: Logic for selecting an appropriate HPLC column.

Conclusion and Recommendation

Both Method A (C18) and Method B (Phenyl-Hexyl) were successfully validated according to ICH guidelines and are suitable for the purity determination of 5-chloro-2-methylpyridine-3-sulfonyl chloride.

  • Method A demonstrates slightly better sensitivity (LOD/LOQ) and is based on a more common and generally robust stationary phase. It should be considered the primary method for routine quality control due to its reliability and the widespread availability of C18 columns.

  • Method B provides superior resolution for the primary sulfonic acid degradant, indicating a different and potentially advantageous selectivity. This method is an excellent orthogonal or secondary method. It is particularly valuable for investigating out-of-specifications results or for analyzing samples from new synthetic routes where unknown impurities may be present.

Ultimately, the choice of method may depend on the specific impurity profile encountered during synthesis and the instrumentation available. Having two validated, orthogonal methods provides a powerful analytical toolkit for ensuring the quality of this critical intermediate throughout the drug development lifecycle.

References

Sources

Validation

Comparative Reactivity and Handling of Pyridine Sulfonyl Chlorides in Organic Synthesis

Pyridine sulfonyl chlorides are indispensable electrophiles in medicinal chemistry and agrochemical development, primarily used to install pyridyl-sulfonamide pharmacophores. However, researchers frequently encounter err...

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Author: BenchChem Technical Support Team. Date: March 2026

Pyridine sulfonyl chlorides are indispensable electrophiles in medicinal chemistry and agrochemical development, primarily used to install pyridyl-sulfonamide pharmacophores. However, researchers frequently encounter erratic yields, unexplained decomposition, and reproducibility issues when working with these reagents.

The root cause of these challenges lies in the profound positional effect of the sulfonyl chloride group relative to the pyridine nitrogen. As a Senior Application Scientist, I have compiled this guide to objectively compare the reactivity of 2-, 3-, and 4-pyridinesulfonyl chlorides, explain the mechanistic causality behind their stability, and provide field-proven, self-validating experimental protocols.

Mechanistic Divergence: The "Why" Behind the Stability

Recent comprehensive studies on heteroaromatic sulfonyl halides have elucidated the distinct decomposition pathways of the 2-, 3-, and 4-isomers [1]. Understanding these pathways is critical for selecting the correct reagent form and reaction conditions.

2- and 4-Pyridinesulfonyl Chlorides (The Unstable Isomers)

These isomers are notoriously unstable as free bases. The electron-deficient nature of the pyridine ring, combined with direct resonance stabilization at the 2- and 4-positions, facilitates rapid C–S bond cleavage. This drives a formal SO₂ extrusion pathway , yielding the corresponding chloropyridine and sulfur dioxide gas.

  • Causality: The ability of the pyridine nitrogen to stabilize the developing negative charge (or radical) at the 2- and 4-positions drastically lowers the activation energy for SO₂ loss. Consequently, these reagents must be generated in situ, handled strictly as hydrochloride salts, or substituted with more stable (but less reactive) sulfonyl fluorides.

3-Pyridinesulfonyl Chloride (The Stable Isomer)

Lacking direct resonance communication with the electronegative ring nitrogen, the 3-isomer is significantly more stable against SO₂ extrusion. The C–S bond remains intact under standard conditions.

  • Causality: Its primary degradation pathway is not extrusion, but rather standard hydrolysis by trace water to form pyridine-3-sulfonic acid. Therefore, it serves as a reliable, off-the-shelf reagent provided it is stored and handled under strictly anhydrous conditions [2].

degradation cluster_0 2- & 4-Isomers (Unstable) cluster_1 3-Isomer (Stable) A1 Pyridine-2/4-SO2Cl (Free Base) B1 SO2 Extrusion (C-S Cleavage) A1->B1 C1 Chloropyridine + SO2 Gas B1->C1 A2 Pyridine-3-SO2Cl (Free Base) B2 Hydrolysis (Trace Water) A2->B2 C2 Pyridine-3-Sulfonic Acid + HCl B2->C2

Degradation pathways of pyridine sulfonyl chlorides based on substitution position.

Comparative Data: Stability & Reactivity Profile

To summarize the quantitative and qualitative data regarding these reagents, the following table outlines their comparative performance metrics in standard sulfonamidation workflows.

IsomerStability as Free BasePrimary Degradation PathwayRecommended Reagent FormTypical Sulfonamidation Yield
2-Pyridinesulfonyl Highly Unstable (Minutes/Hours)SO₂ ExtrusionHCl Salt or In Situ Generation30% - 60% (Highly condition-dependent)
3-Pyridinesulfonyl Stable (Months if dry)HydrolysisFree Base75% - 95% (Standard conditions)
4-Pyridinesulfonyl Highly Unstable (Minutes/Hours)SO₂ ExtrusionHCl Salt or Sulfonyl Fluoride20% - 50% (Prone to polymerization)

Experimental Workflows & Protocols

The choice of workflow is dictated entirely by the isomer being utilized.

workflow Start Select Pyridine Sulfonyl Chloride Isomer3 3-Isomer Start->Isomer3 Isomer24 2- or 4-Isomer Start->Isomer24 Path3 Direct use as free base Standard Amine + Base Isomer3->Path3 Path24 Use HCl Salt OR Generate In Situ Isomer24->Path24 Opt3 Purify via standard aqueous workup Path3->Opt3 Opt24 Strict temp control (<0°C) Careful base stoichiometry Path24->Opt24

Experimental workflow selection based on the specific pyridine sulfonyl chloride isomer.

Protocol A: Standard Sulfonamidation (3-Pyridinesulfonyl Chloride)

Because the 3-isomer is stable against extrusion, it can be handled similarly to benzenesulfonyl chloride.

  • Preparation: Dissolve the target amine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add anhydrous pyridine or triethylamine (2.0 equiv).

  • Addition: Cool the mixture to 0 °C. Add 3-pyridinesulfonyl chloride (1.1 equiv) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Self-Validation Check: TLC monitoring should show clean conversion. Quench with water. If the aqueous layer becomes highly acidic and product yield is low, the sulfonyl chloride was likely degraded by moisture prior to use.

Protocol B: Low-Temperature Coupling (2- or 4-Pyridinesulfonyl Chloride HCl Salt)

To suppress SO₂ extrusion, these isomers must be used as hydrochloride salts, and the free base must be generated in the presence of the nucleophile.

  • Preparation: Suspend the target amine (1.0 equiv) and 2-pyridinesulfonyl chloride HCl salt (1.2 equiv) in anhydrous THF or CH₂Cl₂ at -10 °C.

  • Controlled Deprotonation: Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) dropwise over 30 minutes via a syringe pump.

  • Self-Validation Check: The reaction is exothermic and prone to SO₂ extrusion if the base is added too rapidly. Monitor for gas evolution (bubbling). If bubbling is observed, the internal temperature is too high, and the reagent is decomposing into chloropyridine. A successful reaction will remain a clear or slightly cloudy solution without significant outgassing.

Protocol C: Silyl Triflate-Promoted Sulfonylation (For Unreactive Amines)

When coupling electron-deficient or sterically hindered amines with pyridine sulfonyl chlorides, standard conditions often fail. A recent breakthrough utilizes silyl triflates to hyper-activate the sulfonyl chloride [3].

  • Activation: To a solution of the amine (1.0 equiv) and pyridine sulfonyl chloride (1.2 equiv) in CH₃CN, add pyridine (3.0 equiv) followed by TMSOTf (2.0 equiv) at room temperature.

  • Progression: Stir for 2 hours. For highly unreactive substrates, heat to 60 °C.

  • Self-Validation Check (Chemical Proofreading): Primary amines often undergo competitive bis-sulfonylation under these hyper-reactive conditions. LCMS analysis should initially show a mixture of primary sulfonamide and bis-sulfonamide.

  • Hydrolysis: Treat the crude reaction mixture with K₂CO₃ in MeOH to selectively hydrolyze the bis-sulfonamide back to the desired mono-sulfonamide, serving as an internal chemical proofreading step to ensure high yields of the target product.

References

  • Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Chemistry – A European Journal, 2026. URL:[Link]

  • Martínez, et al. "Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway." RSC Advances, 2020. URL:[Link]

  • DeForest, J. C., Winters, K. R., Sach, N. W., Bernier, L., & Sutton, S. C. "Silyl Triflate-Promoted Sulfonylations." Organic Letters, 2025, 27(5), 1276-1280. URL:[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Validation of 5-chloro-2-methylpyridine-3-sulfonyl chloride

Introduction: The Analytical Challenge of a Reactive Intermediate 5-chloro-2-methylpyridine-3-sulfonyl chloride is a key building block in modern synthetic chemistry, particularly in the development of pharmaceutical age...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Reactive Intermediate

5-chloro-2-methylpyridine-3-sulfonyl chloride is a key building block in modern synthetic chemistry, particularly in the development of pharmaceutical agents. As a sulfonyl chloride, its high reactivity is a double-edged sword: invaluable for synthesis but a significant challenge for analytical characterization and quality control. The primary analytical obstacle is its susceptibility to hydrolysis, readily converting to the corresponding sulfonic acid in the presence of trace moisture. Therefore, a validated analytical method must not only quantify the target compound but also definitively prove its identity and purity, ensuring it is free from its primary degradant.

This guide provides a comprehensive framework for the validation of mass spectrometry (MS) methods for 5-chloro-2-methylpyridine-3-sulfonyl chloride. We will explore two primary strategies—a direct analysis approach using Liquid Chromatography-Mass Spectrometry (LC-MS) and a more robust, indirect approach via derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed protocols grounded in international regulatory standards.[1][2]

Part 1: Strategic Method Selection for a Reactive Analyte

The choice of analytical strategy is paramount and hinges on balancing the need for direct measurement against the imperative of analytical stability. Sulfonyl chlorides can degrade in the hot injection port of a gas chromatograph or react with protic solvents used in liquid chromatography.[3][4]

Strategy 1: Direct Analysis via LC-MS This approach aims to analyze the intact molecule. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable soft ionization techniques.[5] However, the mobile phase must be strictly aprotic (e.g., acetonitrile, THF) to prevent on-column hydrolysis. This method offers speed but carries a higher risk of in-source degradation or reaction, potentially compromising accuracy.

Strategy 2: Indirect Analysis via Derivatization GC-MS This is often the more rugged and reliable approach for reactive species.[3][6] The sulfonyl chloride is first converted into a stable, less reactive derivative, typically a sulfonamide, by reacting it with an amine (e.g., diethylamine). This derivative is thermally stable, less polar, and highly suitable for GC-MS analysis. While requiring an additional sample preparation step, it eliminates the risk of degradation during analysis and provides highly reproducible fragmentation patterns for confident identification.

MethodSelection start Analyze 5-chloro-2-methylpyridine-3-sulfonyl chloride decision Is analyte stability a primary concern for routine QC? start->decision sub_a Derivatization GC-MS Strategy decision->sub_a  Yes sub_b Direct LC-MS Strategy decision->sub_b  No / Speed is critical proc_a1 React with amine (e.g., diethylamine) to form stable sulfonamide sub_a->proc_a1 proc_b1 Use strictly aprotic mobile phase sub_b->proc_b1 proc_a2 Analyze by GC-MS (EI) proc_a1->proc_a2 outcome_a High Robustness & Specificity Ideal for QC proc_a2->outcome_a proc_b2 Analyze by LC-MS (ESI or APCI) proc_b1->proc_b2 outcome_b Faster Analysis Suitable for reaction monitoring Risk of in-source instability proc_b2->outcome_b

Caption: Decision workflow for selecting an MS-based analytical strategy.

Part 2: Mass Spectral Characterization and Fragmentation

Confident identification relies on predictable and reproducible fragmentation. For the robust derivatization-GC-MS method, we will consider the fragmentation of the N,N-diethyl-5-chloro-2-methylpyridine-3-sulfonamide derivative. Electron Impact (EI) ionization provides detailed structural information.

The primary fragmentation pathways involve the cleavage of the C-S and S-N bonds, which are the most labile points in the molecule. The loss of the diethylamino group and subsequent rearrangements of the pyridine ring are also expected.

Fragmentation mol Parent Ion (M+) m/z = 276/278 frag1 [M - C2H4]+ m/z = 248/250 (McLafferty-like) mol->frag1 -28 frag2 [M - N(C2H5)2]+ m/z = 204/206 mol->frag2 -72 frag3 [M - SO2N(C2H5)2]+ m/z = 140/142 mol->frag3 -136 frag4 [SO2N(C2H5)2]+ m/z = 134 mol->frag4 C-S cleavage frag5 [C5H2NCl(CH3)]+ m/z = 126/128 frag2->frag5 -SO2

Caption: Proposed EI fragmentation of the diethylamide derivative.

Part 3: Validation Protocols According to ICH Q2(R2) Guidelines

A comprehensive validation proves that the analytical method is suitable for its intended purpose.[1][7][8][9] The following protocols are based on the ICH guidelines and are applicable to either the LC-MS or GC-MS method, with specific considerations noted.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The primary degradant is 5-chloro-2-methylpyridine-3-sulfonic acid.

Experimental Protocol:

  • Prepare Solutions:

    • Analyte solution at the target concentration.

    • Solution of the primary degradant (sulfonic acid), if available. If not, it must be generated via forced degradation.

    • Placebo solution (all reaction components except the analyte).

  • Forced Degradation (Stress Testing):

    • Subject the analyte to hydrolytic stress (e.g., dissolve in acetonitrile with 10% water and heat at 60°C for 4 hours).

    • Subject to oxidative stress (e.g., 0.1% H₂O₂ at room temperature).

    • Subject to thermal stress (heat solid material at 105°C for 24 hours).

  • Analysis:

    • Analyze all prepared solutions. For LC-MS, monitor for the m/z of the analyte and the sulfonic acid. For GC-MS, the sulfonic acid will not be volatile; the peak for the derivatized analyte should decrease in the stressed samples.

  • Evaluation:

    • Assess peak purity using a diode-array detector (for LC-UV-MS) or by examining the consistency of the mass spectrum across the chromatographic peak.

    • Ensure the retention time and mass spectrum of the analyte are unchanged in the presence of other components.

    • Demonstrate baseline resolution between the analyte and its degradant/impurities.

Acceptance Criteria: The method is specific if the analyte peak is free of interference from degradants, impurities, and placebo components. Peak purity index should be > 0.995.

Linearity and Range

Objective: To demonstrate a direct proportional relationship between the analyte concentration and the instrumental response over a specified range.

Experimental Protocol:

  • Prepare Standards: Prepare a minimum of five concentration levels of the analyte (or its derivative) spanning 80% to 120% of the expected sample concentration.[1]

  • Analysis: Analyze each standard in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995.

  • The y-intercept should not be significantly different from zero.

  • Data points should not deviate significantly from the calculated regression line.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed using a recovery study.

Experimental Protocol:

  • Spike Samples: Prepare a placebo matrix and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare and analyze a minimum of three replicates at each concentration level.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 1.0%.

  • Intermediate Precision: %RSD should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[1][10]

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare Dilutions: Prepare a series of increasingly dilute solutions of the analyte.

  • Analysis: Analyze the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: To confirm the LOQ, analyze at least five samples prepared at this concentration and verify that the precision (%RSD) and accuracy (% Recovery) meet acceptable criteria.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1.

  • LOQ: S/N ratio ≥ 10:1, with accuracy between 80-120% and precision (%RSD) ≤ 10%.

Part 4: Comparative Performance Data Summary

The choice of method often involves trade-offs between robustness and speed. The following table presents a hypothetical but realistic comparison of expected validation performance for the two primary methods discussed.

Validation ParameterDerivatization GC-MSDirect LC-MSRationale for Performance
Specificity Excellent Good to Excellent Derivatization eliminates the reactive group, providing a stable analyte. LC-MS specificity depends on chromatographic separation from the more polar sulfonic acid.
Linearity (r²) > 0.998> 0.995Both methods are capable of excellent linearity.
Accuracy (% Recovery) 99.0 - 101.5%98.0 - 102.0%The derivatization step, if consistent, leads to very high accuracy. Direct injection may have slight variability due to potential for minor in-source reactions.
Precision (%RSD) < 1.0%< 1.5%The stability of the derivative typically results in superior precision over repeated injections.
LOQ (ng/mL) 0.1 - 0.5 0.5 - 2.0 EI in GC-MS is highly sensitive. ESI/APCI sensitivity can be affected by matrix and solvent conditions.
Robustness High Moderate The GC-MS method is less susceptible to minor variations in solvent composition (e.g., trace water) once the derivative is formed.

Conclusion and Recommendations

For the routine quality control and release testing of 5-chloro-2-methylpyridine-3-sulfonyl chloride, where accuracy, precision, and reliability are paramount, the derivatization GC-MS method is superior . Its primary advantage is the conversion of the labile analyte into a stable sulfonamide, which removes the risk of degradation during analysis and yields a highly reproducible, information-rich mass spectrum. This approach provides a self-validating system of the highest integrity.

The direct LC-MS method serves as a valuable alternative, particularly for at-line or in-process reaction monitoring where speed is essential and the primary goal is to track the disappearance of the starting material. However, its validation for QC purposes requires rigorous demonstration of control over solvent systems and potential in-source phenomena.

Ultimately, the selection of the method must align with its intended purpose, but for ensuring the quality of this critical pharmaceutical intermediate, the robustness afforded by derivatization is the recommended path.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA; 2024. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register; 2015. [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma; 2024. [Link]

  • Pérez-Míguez, R., et al. Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews; 2021. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2015. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Organ, M. G., et al. Handling considerations for the mass spectrometry of reactive organometallic compounds. Dalton Transactions; 2022. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pérez-Míguez, R., et al. Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews; 2021. [Link]

  • ICH. Quality Guidelines. [Link]

  • Shimadzu. In-Source Reactivity Mass Spectrometry: Revealing Reactive Species through High-Resolution Characterization. [Link]

  • Morris, M. Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Journal of Pharmaceutical Sciences; 2023. [Link]

  • Harrata, A. K. Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University. [Link]

  • K-F. T., et al. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate; 2023. [Link]

  • Rajput, D., et al. Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition; 2013. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Chloro-2-methylpyridine-3-sulfonyl Chloride and Its Derivatives

Introduction In the landscape of modern medicinal chemistry and drug development, pyridine-based sulfonyl chlorides are indispensable building blocks. Among these, 5-chloro-2-methylpyridine-3-sulfonyl chloride serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, pyridine-based sulfonyl chlorides are indispensable building blocks. Among these, 5-chloro-2-methylpyridine-3-sulfonyl chloride serves as a critical synthon for introducing a substituted pyridylsulfonyl moiety into target molecules, a common strategy for enhancing pharmacological activity and modulating physicochemical properties. The transformation of the highly reactive sulfonyl chloride group into various derivatives, such as sulfonamides and sulfonate esters, is a cornerstone of library synthesis and lead optimization.

The unambiguous structural confirmation of these compounds is paramount for ensuring the integrity of research and development pipelines. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), are the gold standard for this purpose. However, interpreting and comparing the spectra of closely related derivatives requires a nuanced understanding of how subtle electronic and structural changes manifest in the data.

This guide provides an in-depth, comparative analysis of the key spectroscopic features of 5-chloro-2-methylpyridine-3-sulfonyl chloride and two of its principal derivatives: 5-chloro-2-methylpyridine-3-sulfonamide and methyl 5-chloro-2-methylpyridine-3-sulfonate . By explaining the causality behind the observed spectral shifts and providing detailed experimental workflows, this document serves as a practical resource for researchers, chemists, and quality control professionals.

Methodologies: A Framework for Reliable Analysis

The integrity of any spectroscopic analysis hinges on the quality of the sample and the robustness of the experimental protocol. The data presented and discussed in this guide is based on standardized methodologies for synthesis and characterization.

General Synthetic Workflow

The conversion of the parent sulfonyl chloride into its derivatives follows well-established nucleophilic substitution pathways. A generalized workflow is depicted below. The rationale for this multi-step process is to ensure the complete conversion of starting material, followed by rigorous purification to remove reagents and byproducts, which is essential for obtaining clean, interpretable spectroscopic data.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Spectroscopic Analysis A 5-chloro-2-methylpyridine-3-sulfonyl chloride in aprotic solvent (e.g., Dichloromethane) B Add Nucleophile (e.g., aq. Ammonia for Sulfonamide, or Methanol/Base for Ester) A->B C Reaction Monitoring by TLC/HPLC B->C D Aqueous Work-up (Quench, Separate Layers) C->D E Dry Organic Layer (e.g., over MgSO₄) D->E F Purification (Column Chromatography or Recrystallization) E->F G ¹H NMR, ¹³C NMR F->G H FT-IR Spectroscopy F->H I Mass Spectrometry (LC-MS) F->I

Caption: General experimental workflow for synthesis and analysis.

Spectroscopic Acquisition Protocols

To ensure data consistency and comparability, the following standard protocols are recommended.

  • NMR Spectroscopy

    • Instrument: 400 MHz (or higher) Spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is chosen for its ability to dissolve a wide range of organic compounds and its well-defined solvent peaks.[1] Aprotic solvents are necessary due to the reactivity of the sulfonyl chloride.[1]

    • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

    • ¹H NMR Parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.[2]

  • FT-IR Spectroscopy

    • Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.[3]

    • Instrument Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 co-added scans to improve the signal-to-noise ratio.[1] A background spectrum is collected prior to sample analysis.

  • Mass Spectrometry

    • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for these moderately polar compounds, often coupled with Liquid Chromatography (LC-MS) for online separation and analysis.[4]

    • Mode: Positive ion mode ([M+H]⁺) is typically effective.

    • Mass Range: A scan range of m/z 100-500 is sufficient to cover the molecular weights of the parent compound and its expected derivatives.

Spectroscopic Profiles of 5-Chloro-2-methylpyridine-3-sulfonyl Chloride Derivatives

This section details the expected spectroscopic signatures for the parent sulfonyl chloride and its sulfonamide and methyl ester derivatives. The interpretation is grounded in fundamental principles and data from analogous structures.[5][6][7]

Caption: The common 5-chloro-2-methylpyridine-3-sulfonyl core and its derivatives.

5-Chloro-2-methylpyridine-3-sulfonyl Chloride (Parent Compound)
  • Molecular Formula: C₆H₅Cl₂NO₂S

  • Molecular Weight: 226.08 g/mol

¹H NMR (400 MHz, CDCl₃): The aromatic region of the pyridine ring is expected to show two distinct, coupled protons. Protons on a pyridine ring are typically found downfield (δ > 7.0 ppm) due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom.[7]

  • δ ~8.6 ppm (d, 1H, H-4): This proton is adjacent to the strongly electron-withdrawing sulfonyl chloride group, causing it to be significantly deshielded and appear far downfield. It will appear as a doublet due to coupling with H-6.

  • δ ~7.8 ppm (d, 1H, H-6): This proton is further from the sulfonyl chloride group and thus appears at a relatively higher field. It will also be a doublet, coupled to H-4.

  • δ ~2.8 ppm (s, 3H, -CH₃): The methyl group protons will appear as a singlet in the aliphatic region.

¹³C NMR (101 MHz, CDCl₃): The pyridine ring carbons are deshielded by the nitrogen atom.[8]

  • δ ~155-160 ppm (C-2): Carbon bearing the methyl group and adjacent to nitrogen.

  • δ ~150-155 ppm (C-6): Carbon adjacent to nitrogen.

  • δ ~140-145 ppm (C-4): Aromatic CH carbon.

  • δ ~135-140 ppm (C-3): Quaternary carbon attached to the sulfonyl chloride group.

  • δ ~125-130 ppm (C-5): Quaternary carbon attached to chlorine.

  • δ ~24 ppm (-CH₃): Methyl carbon.

FT-IR (ATR, cm⁻¹): The most diagnostic peaks for a sulfonyl chloride are the strong S=O stretching vibrations.[1]

  • ~1380 cm⁻¹ (strong): Asymmetric SO₂ stretch. This is a highly characteristic and reliable band.[3][5]

  • ~1180 cm⁻¹ (strong): Symmetric SO₂ stretch.[3][5]

  • ~1580-1600 cm⁻¹ (medium): C=N/C=C stretching of the pyridine ring.

  • ~600-700 cm⁻¹ (medium): S-Cl stretch.

Mass Spectrometry (ESI+): The mass spectrum will be characterized by a distinctive isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

  • m/z ~226 ([M+H]⁺): The molecular ion peak cluster will show a characteristic pattern reflecting the isotopic abundance of two chlorine atoms.

5-Chloro-2-methylpyridine-3-sulfonamide
  • Molecular Formula: C₆H₇ClN₂O₂S

  • Molecular Weight: 206.65 g/mol

¹H NMR (400 MHz, DMSO-d₆): The use of DMSO-d₆ is often preferred for sulfonamides to clearly observe the exchangeable -NH₂ protons.

  • δ ~8.5 ppm (d, 1H, H-4): The chemical shift of the pyridine protons will be similar to the parent compound, with minor shifts due to the change from -Cl to -NH₂ on the sulfur atom.

  • δ ~7.7 ppm (d, 1H, H-6): Similar to H-4, the shift will be slightly altered.

  • δ ~7.4 ppm (s, 2H, -SO₂NH₂): The sulfonamide protons typically appear as a broad singlet.[9] This signal will disappear upon a D₂O exchange experiment, confirming its identity.

  • δ ~2.7 ppm (s, 3H, -CH₃): Methyl group protons.

FT-IR (ATR, cm⁻¹): The conversion to a sulfonamide results in a predictable shift of the SO₂ stretching frequencies to lower wavenumbers and the appearance of N-H bands.[10]

  • ~3350 & ~3250 cm⁻¹ (medium): Asymmetric and symmetric N-H stretches of the primary sulfonamide group.

  • ~1340 cm⁻¹ (strong): Asymmetric SO₂ stretch. Note the shift to a lower frequency compared to the sulfonyl chloride.[11]

  • ~1160 cm⁻¹ (strong): Symmetric SO₂ stretch, also shifted to a lower frequency.[11][12]

  • ~1580-1600 cm⁻¹ (medium): C=N/C=C stretching of the pyridine ring.

Mass Spectrometry (ESI+):

  • m/z 207 ([M+H]⁺): The molecular ion peak will show an isotopic pattern for one chlorine atom.

Methyl 5-chloro-2-methylpyridine-3-sulfonate
  • Molecular Formula: C₇H₈ClNO₃S

  • Molecular Weight: 221.66 g/mol

¹H NMR (400 MHz, CDCl₃): The key difference in this spectrum is the appearance of a new singlet for the methoxy protons.

  • δ ~8.5 ppm (d, 1H, H-4): Aromatic proton, position similar to the parent compound.

  • δ ~7.8 ppm (d, 1H, H-6): Aromatic proton.

  • δ ~3.9 ppm (s, 3H, -OCH₃): The methoxy protons are deshielded by the adjacent oxygen atom and appear as a sharp singlet.

  • δ ~2.7 ppm (s, 3H, -CH₃): Pyridine methyl group protons.

FT-IR (ATR, cm⁻¹): The SO₂ stretching frequencies in sulfonate esters are found at similar, often slightly higher, positions compared to sulfonyl chlorides.

  • ~1370 cm⁻¹ (strong): Asymmetric SO₂ stretch.

  • ~1175 cm⁻¹ (strong): Symmetric SO₂ stretch.

  • ~1000 cm⁻¹ (strong): C-O stretching vibration.

  • ~1580-1600 cm⁻¹ (medium): C=N/C=C stretching of the pyridine ring.

Mass Spectrometry (ESI+):

  • m/z 222 ([M+H]⁺): The molecular ion peak will show an isotopic pattern for one chlorine atom.

Comparative Analysis: Key Spectroscopic Differentiators

Summarizing the data in a comparative table highlights the key spectral features that allow for unambiguous differentiation between these derivatives.

Spectroscopic Feature 5-Chloro-2-methylpyridine-3-sulfonyl Chloride 5-Chloro-2-methylpyridine-3-sulfonamide Methyl 5-chloro-2-methylpyridine-3-sulfonate
¹H NMR: Unique Signal None~7.4 ppm (s, 2H, -NH₂) (in DMSO) ~3.9 ppm (s, 3H, -OCH₃)
FT-IR: SO₂ Asymmetric Stretch (cm⁻¹) ~1380 ~1340~1370
FT-IR: SO₂ Symmetric Stretch (cm⁻¹) ~1180 ~1160~1175
FT-IR: Other Key Bands (cm⁻¹) ~600-700 (S-Cl)~3350 & ~3250 (N-H) ~1000 (C-O)
Molecular Ion ([M+H]⁺) m/z 226m/z 207m/z 222

The most significant and diagnostically useful changes occur in the FT-IR spectrum. The shift of the strong SO₂ stretching bands to lower wavenumbers upon conversion to a sulfonamide is a classic and reliable indicator of this transformation.[10] In NMR, the appearance of new signals corresponding to the protons of the added nucleophile (-NH₂ or -OCH₃) provides definitive proof of the derivative's identity.

Conclusion

The effective characterization of 5-chloro-2-methylpyridine-3-sulfonyl chloride and its derivatives is a critical task in synthetic and medicinal chemistry. While the core pyridine proton signals in ¹H NMR remain relatively consistent across the series, the true differentiation lies in observing the unique spectroscopic signatures of the sulfonyl functional group.

For rapid confirmation, FT-IR spectroscopy offers the most direct evidence of transformation, with clear shifts in the SO₂ stretching frequencies and the appearance or disappearance of N-H or S-Cl bands. For unambiguous structural proof, ¹H NMR confirms the presence of the new functional group's protons, and mass spectrometry verifies the expected change in molecular weight. By leveraging this multi-technique, comparative approach, researchers can confidently verify the structure of their compounds, ensuring the quality and reliability of their scientific outcomes.

References

  • Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632. Available at: [Link]

  • Uno, T., Machida, K., & Hanai, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708. Available at: [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. Canadian Journal of Chemistry, 35(12), 1487-1493. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]

  • Gencheva, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1718. Available at: [Link]

  • Uno, T., et al. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11, 704-8. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(10), 5659-5671. Available at: [Link]

  • Kleinpeter, E., et al. (2013). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Journal of Molecular Structure, 787(1-3), 131-147. Available at: [Link]

  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

  • Chohan, Z. H., & Sumrra, S. H. (2021). Synthesis, characterization and biological properties of sulfonamide-derived compounds and their transition metal complexes. Applied Organometallic Chemistry, 25(5), 380-389. Available at: [Link]

  • PubChemLite. (n.d.). 5-chloro-2-methoxypyridine-3-sulfonyl chloride (C6H5Cl2NO3S). Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylpyridine. Available at: [Link]

  • NextSDS. (n.d.). 5-chloro-2-methylpyridine-3-sulfonyl chloride — Chemical Substance Information. Available at: [Link]

  • SpectraBase. (n.d.). Methanesulfonamide, N-(5-chloro-2-pyridinyl)-N-(methylsulfonyl)-. Available at: [Link]

  • NextSDS. (n.d.). 5-chloro-2-methoxypyridine-3-sulfonyl chloride — Chemical Substance Information. Available at: [Link]

  • SpectraBase. (n.d.). 5-Chloro-2-methyl-2-pentene. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2759. Available at: [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Available at: [Link]

  • Tang, S. L., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592. Available at: [Link]

  • PubChem. (n.d.). 5-Chloropyridine-3-sulfonyl chloride. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Analysis of 5-Chloro-2-Methylpyridine-3-Sulfonyl Chloride Reaction Mixtures: A Comparative Approach

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 5-chloro-2-methylpyridine-3-sulfonyl chloride reaction mixtures. As a critical intermediate in the synthesis of vario...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 5-chloro-2-methylpyridine-3-sulfonyl chloride reaction mixtures. As a critical intermediate in the synthesis of various pharmaceuticals, ensuring its purity and understanding the impurity profile of its reaction mixture is paramount. This document moves beyond a simple recitation of protocols to explain the underlying rationale for methodological choices, empowering researchers and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.

The Analytical Challenge: The Reactive Nature of Sulfonyl Chlorides

5-Chloro-2-methylpyridine-3-sulfonyl chloride is a member of the sulfonyl chloride class of compounds, which are notoriously reactive. The primary analytical challenge stems from their susceptibility to hydrolysis and thermal degradation. Any analytical method must contend with the high probability of the analyte degrading into its corresponding sulfonic acid upon contact with trace moisture or decomposing under excessive heat. This inherent instability dictates the choice of analytical techniques and the specific parameters within those methods. A failure to account for this reactivity will lead to inaccurate assays and a misleading impurity profile, with the risk of misidentifying degradation products as process-related impurities.

Primary Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable (within limits) compound like 5-chloro-2-methylpyridine-3-sulfonyl chloride, GC-MS stands out as a powerful tool. It offers an unparalleled combination of high-resolution separation and definitive molecular identification.

Causality Behind Experimental Choices

The selection of GC-MS is predicated on its ability to separate volatile compounds in the gas phase and provide mass-to-charge ratio data that acts as a molecular fingerprint. The key is to optimize the conditions to ensure the analyte reaches the detector intact.

  • Injection Temperature: This is the most critical parameter. A temperature that is too high will cause thermal degradation of the sulfonyl chloride in the injector port, artificially lowering the assay value and creating degradation peaks. A temperature that is too low will result in poor volatilization and peak broadening. The goal is to find the optimal balance, typically starting at a lower temperature (e.g., 180-200 °C) and incrementally increasing it.

  • Column Choice: A non-polar or mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is generally preferred. These columns separate compounds primarily based on boiling point and offer good thermal stability.

  • Carrier Gas Flow: A constant flow rate of an inert gas like helium or hydrogen is crucial to move the analyte through the column efficiently without promoting side reactions.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the GC-MS analysis of a 5-chloro-2-methylpyridine-3-sulfonyl chloride reaction mixture.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample 1. Receive Reaction Mixture Sample Dilute 2. Dilute in Anhydrous Solvent (e.g., Toluene) Sample->Dilute ISTD 3. Add Internal Standard (ISTD) Dilute->ISTD Vial 4. Transfer to GC Vial with Septum Cap ISTD->Vial Inject 5. Inject into GC-MS Vial->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS Detection & Ionization (EI) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Identify 9. Library Search & MS Fragmentation Analysis Integrate->Identify Quantify 10. Quantify vs. ISTD Identify->Quantify Report 11. Generate Report Quantify->Report

Caption: GC-MS analysis workflow from sample preparation to final report.

Detailed GC-MS Protocol

This protocol is a self-validating system, incorporating an internal standard for robust quantification.

  • Preparation of Standard and Sample Solutions:

    • Solvent: Use anhydrous toluene or dichloromethane to prevent hydrolysis.

    • Internal Standard (ISTD) Stock: Accurately weigh ~50 mg of a suitable internal standard (e.g., dodecane, a compound not present in the reaction mixture and with a different retention time) into a 50 mL volumetric flask and dilute with the solvent.

    • Standard Solution: Accurately weigh ~50 mg of a 5-chloro-2-methylpyridine-3-sulfonyl chloride reference standard into a 50 mL volumetric flask. Add 5.0 mL of the ISTD stock solution and dilute to volume with the solvent.

    • Sample Solution: Accurately weigh ~50 mg of the reaction mixture into a 50 mL volumetric flask. Add 5.0 mL of the ISTD stock solution and dilute to volume with the solvent.

  • GC-MS Instrument Parameters:

    • GC System: Agilent 8890 or equivalent.

    • MS System: Agilent 5977B or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Split/Splitless, used in split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 200 °C (optimize as needed).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MSD Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI), 230 °C.

    • Quadrupole: 150 °C.

    • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Calculate the relative response factor (RRF) of the analyte to the ISTD using the standard solution.

    • Identify the 5-chloro-2-methylpyridine-3-sulfonyl chloride peak in the sample chromatogram by its retention time and mass spectrum.

    • Quantify the amount of the analyte in the sample using the internal standard calibration method.

Comparative Analysis: Alternative Methodologies

While GC-MS is a powerful tool, it is not the only option. The choice of technique depends on the specific question being asked (e.g., purity assay vs. identification of unknown impurities).

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent alternative, particularly if thermal lability is a significant concern. The analysis is performed in the liquid phase at or near room temperature, eliminating the risk of on-instrument degradation.

  • Advantages: Avoids thermal degradation, excellent for quantifying non-volatile impurities (e.g., the sulfonic acid hydrolysis product).

  • Disadvantages: May have lower resolution for very similar volatile impurities compared to capillary GC. Mobile phase selection can be more complex.

Typical HPLC Protocol:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Detector: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 275 nm).

  • Sample Preparation: Dilute the reaction mixture in the mobile phase.

Titrimetric Methods

For a simple, rapid, and cost-effective assay of the sulfonyl chloride content, a classic titration is highly effective. This method, however, provides no information on the impurity profile.

  • Principle: The sulfonyl chloride is reacted with a known excess of a nucleophile (e.g., an amine or hydroxide). The unreacted nucleophile is then back-titrated with a standardized acid.

  • Advantages: High precision and accuracy for assay determination. Inexpensive and fast.

  • Disadvantages: Not a separation technique; it cannot identify or quantify individual impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation of unknown impurities. While it can be made quantitative (qNMR), its primary strength lies in identification.

  • Advantages: Provides definitive structural information. Can be used to identify and characterize unexpected byproducts.

  • Disadvantages: Lower sensitivity compared to MS. Requires higher sample concentrations and can be more complex for quantitative analysis in a complex mixture.

Data-Driven Method Selection

The optimal analytical technique is dictated by the specific requirements of the analysis. The table below compares the discussed methods across key performance attributes.

Parameter GC-MS HPLC-UV Titration NMR
Primary Use Impurity ID & QuantificationPurity & Impurity QuantificationAssay (Purity)Structural Elucidation
Selectivity Very HighHighLow (for impurities)High (structural)
Sensitivity High (ng to pg)Moderate (µg to ng)Low (mg)Low (mg)
Thermal Stress YesNoNoNo
Speed ModerateModerateFastSlow
Cost / Sample Moderate-HighModerateLowHigh
Impurity Profiling ExcellentVery GoodNoGood (for major impurities)

The following decision-making diagram can guide the selection process.

Start What is the primary analytical goal? Goal1 Identify & Quantify all volatile impurities Start->Goal1 Goal2 Routine purity check (Assay only) Start->Goal2 Goal3 Quantify known non-volatile or thermal-labile impurities Start->Goal3 Goal4 Identify structure of an unknown major impurity Start->Goal4 Method1 Use GC-MS Goal1->Method1 Method2 Use Titration Goal2->Method2 Method3 Use HPLC-UV Goal3->Method3 Method4 Use NMR Goal4->Method4

Caption: Decision matrix for selecting the appropriate analytical technique.

Conclusion and Recommendations

For a comprehensive understanding of 5-chloro-2-methylpyridine-3-sulfonyl chloride reaction mixtures, a multi-faceted approach is recommended.

  • For development and in-depth characterization: GC-MS should be the primary technique, valued for its high resolving power and definitive identification capabilities for volatile components.

  • For routine quality control: A combination of a rapid titration for the main assay and an HPLC-UV method for monitoring key impurities (especially the hydrolysis product) offers a robust, efficient, and cost-effective solution.

  • For troubleshooting and unknown identification: When unexpected impurities are detected, NMR spectroscopy is the ultimate tool for structural elucidation, used in conjunction with GC-MS to correlate peaks with specific structures.

By understanding the strengths and weaknesses of each technique and the inherent chemistry of the analyte, researchers can design a scientifically sound analytical strategy that ensures product quality and process understanding.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

  • Title: Modern Practice of Gas Chromatography Source: Wiley URL: [Link]

  • Title: Practical HPLC Method Development Source: Wiley URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 5-Chloro-2-methylpyridine-3-sulfonyl chloride

As researchers and scientists in the field of drug development, our work with novel chemical entities is foundational to innovation. Among these, reactive intermediates like 5-Chloro-2-methylpyridine-3-sulfonyl chloride...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the field of drug development, our work with novel chemical entities is foundational to innovation. Among these, reactive intermediates like 5-Chloro-2-methylpyridine-3-sulfonyl chloride are pivotal in synthesizing complex molecules. However, their utility is matched by their hazardous nature, necessitating a comprehensive understanding of their safe handling. This guide provides essential, field-tested safety and logistical information for researchers, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

The sulfonyl chloride functional group is highly reactive, primarily due to the electron-withdrawing nature of the chlorine and oxygen atoms attached to the sulfur. This makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. The primary hazard associated with 5-Chloro-2-methylpyridine-3-sulfonyl chloride stems from its violent reaction with water and other nucleophiles. This reactivity, while useful in synthesis, demands meticulous handling to prevent accidental exposure and uncontrolled reactions.

Core Principles of Handling

Due to its corrosive nature and reactivity with moisture, all operations involving 5-Chloro-2-methylpyridine-3-sulfonyl chloride must be conducted in a controlled environment, adhering to the following core principles:

  • Moisture Avoidance: The compound reacts violently with water, liberating toxic and corrosive hydrogen chloride (HCl) gas.[1][2] All glassware and equipment must be scrupulously dried, and the compound should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Controlled Environment: All handling must take place within a certified chemical fume hood to ensure adequate ventilation and containment of any vapors or fumes.[3][4]

  • Appropriate Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical to prevent skin, eye, and respiratory exposure.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table summarizes the essential PPE for handling 5-Chloro-2-methylpyridine-3-sulfonyl chloride.

PPE CategoryItemMaterial/Type SpecificationRationale
Eye Protection Safety GogglesSnug-fitting, splash-proofProtects against splashes and fumes that can cause severe eye damage.[1][5][7]
Face ShieldWorn in addition to gogglesProvides a secondary layer of protection for the entire face from splashes.[5][6]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene glovesProvides a robust barrier against direct skin contact.[3][5][6] Sulfonyl chlorides can cause severe skin burns.[1][8]
Body Protection Lab CoatFlame-retardantProtects against splashes and spills on clothing.[9]
Chemical-Resistant ApronWorn over the lab coatOffers an additional layer of protection, especially when handling larger quantities.[10]
Respiratory Protection Chemical Fume HoodCertified and properly functioningThe primary means of respiratory protection by containing vapors.[3][4]
RespiratorAir-purifying respirator with appropriate cartridgesTo be used in the event of a spill or if working outside of a fume hood is unavoidable, and only by trained personnel.[3][11]
Foot Protection Closed-toe ShoesLeather or other chemical-resistant materialProtects feet from spills.
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

1. Pre-Handling and Storage:

  • Storage: Store 5-Chloro-2-methylpyridine-3-sulfonyl chloride in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[1][7] The container should be tightly sealed.

  • Inspection: Before use, inspect the container for any signs of damage or leakage.

  • Preparation: Ensure all necessary PPE is readily available and in good condition. Prepare and dry all necessary glassware and equipment.

2. Handling and Experimental Use:

  • Work Area: Conduct all work in a certified chemical fume hood with the sash at the lowest practical height.

  • Dispensing: When weighing or transferring the compound, do so carefully to avoid generating dust or aerosols.[3]

  • Reaction Quenching: Excess sulfonyl chloride must be neutralized before disposal. A common and effective method is the slow, dropwise addition of the reaction mixture to a stirred, cold solution of a weak base, such as sodium bicarbonate or sodium carbonate.[4] This should be performed in the fume hood.

3. Disposal Plan:

  • Waste Neutralization: All waste containing 5-Chloro-2-methylpyridine-3-sulfonyl chloride must be neutralized before disposal.

  • Waste Collection: Collect neutralized waste in a designated, properly labeled waste container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.[2]

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidents can happen. Being prepared to respond effectively is crucial.

Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a small chemical spill.

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Inform others PPE Don Appropriate PPE Alert->PPE Prepare for cleanup Contain Contain Spill with Inert Absorbent (e.g., sand, dry lime, soda ash) PPE->Contain If safe to do so No_Water DO NOT use water Collect Collect Absorbed Material Contain->Collect Carefully sweep Neutralize Neutralize with Weak Base Collect->Neutralize In a designated container Dispose Dispose as Hazardous Waste Neutralize->Dispose Follow EHS guidelines

Caption: Workflow for handling a small spill of 5-Chloro-2-methylpyridine-3-sulfonyl chloride.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely handle 5-Chloro-2-methylpyridine-3-sulfonyl chloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • PubChem. 5-Chloropyridine-3-sulfonyl chloride. [Link]

  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

  • NextSDS. 5-chloro-2-methylpyridine-3-sulfonyl chloride — Chemical Substance Information. [Link]

  • PubChem. 5-Chloro-2-methylpyridine. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • INCHEM. ICSC 0198 - SULPHURYL CHLORIDE. [Link]

  • Trimaco. Essential Chemical PPE. [Link]

  • S D Fine-Chem Limited. sulphuryl chloride - Safety Data Sheet. [Link]

  • NMSU Safety. Personal Protective Equipment (PPE) Guide – Chemical Hazards. [Link]

Sources

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